(3R,4R)-4-aminooxan-3-ol hydrochloride
Description
BenchChem offers high-quality (3R,4R)-4-aminooxan-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-aminooxan-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,4R)-4-aminooxan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXMEFWSWRREY-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol HCl: A Chiral Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document delves into the compound's molecular characteristics, stereoselective synthesis, analytical methodologies, and its significant applications in medicinal chemistry, with a focus on the scientific rationale behind the described protocols.
Introduction: The Significance of the Aminotetrahydropyran Scaffold
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive structural motif for designing ligands that bind to biological targets with high affinity and selectivity. The introduction of amino and hydroxyl groups, as seen in (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol, further enhances its utility by providing key pharmacophoric features and handles for chemical derivatization.
The specific stereochemistry at the C3 and C4 positions is crucial for determining the biological activity of molecules incorporating this scaffold. The (3R,4R) configuration, in particular, presents a unique spatial arrangement of the amino and hydroxyl groups that can be exploited for targeted drug design, especially in the development of novel therapeutics for a range of diseases.[1]
Physicochemical Properties and Molecular Weight
(3R,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride is a stable, crystalline solid that is typically used in synthesis due to its ease of handling compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [2][3][4] |
| Molecular Weight | 153.61 g/mol | [2][3][4] |
| CAS Number | 1523530-38-2 | [1][5] |
| Appearance | White to off-white solid | Inferred from stereoisomers |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
The precise molecular weight is a fundamental parameter for all quantitative analytical and synthetic work. It is calculated based on the molecular formula C₅H₁₂ClNO₂, which has been consistently reported for its stereoisomers.[2][3][4]
Stereoselective Synthesis: A Conceptual Protocol
Achieving the desired (3R,4R) stereochemistry is the primary challenge in the synthesis of this molecule. While specific proprietary methods may exist, a plausible and scientifically sound approach can be designed based on established stereoselective reactions. The following conceptual protocol illustrates a potential pathway.
Rationale for the Synthetic Strategy
The proposed synthesis employs a substrate-controlled diastereoselective reduction of a chiral α-amino ketone precursor. The stereochemistry of the starting material, derived from a chiral pool or asymmetric synthesis, directs the stereochemical outcome of the subsequent reduction step.
Caption: Conceptual workflow for the stereoselective synthesis.
Step-by-Step Methodology
Step 1: Synthesis of a Chiral α-Azido Ketone Precursor
This would likely involve a multi-step synthesis starting from a readily available chiral starting material, such as a derivative of a sugar or a chiral epoxide, to construct the tetrahydropyranone ring with the correct absolute stereochemistry at the C4 position. An azido group is introduced at the α-position to the ketone, which will later be reduced to the amine.
Step 2: Diastereoselective Reduction of the Ketone
The key to establishing the (3R) hydroxyl center is a diastereoselective reduction of the ketone. The choice of reducing agent is critical. A bulky reducing agent, such as L-Selectride®, would approach from the less sterically hindered face, leading to the desired stereoisomer.
-
Dissolve the α-azido ketone precursor in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of L-Selectride® (1.0 M in THF) dropwise to the cooled solution. The stoichiometry of the reducing agent must be carefully controlled.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Reduction of the Azide and Hydrochloride Salt Formation
The final step involves the reduction of the azido group to the primary amine, followed by the formation of the hydrochloride salt.
-
Dissolve the crude azido alcohol from the previous step in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol HCl.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of chiral compounds.
Caption: Workflow for chiral purity analysis by HPLC.
Protocol Outline for Chiral HPLC:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating amino alcohols.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.
-
Method Development: The separation is optimized by varying the ratio of the mobile phase components, the flow rate, and the column temperature.
-
Detection: UV detection is commonly used if the molecule has a chromophore. If not, a mass spectrometer (MS) or a universal detector like a charged aerosol detector (CAD) can be employed.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision. The separation of a racemic or diastereomeric mixture is necessary to confirm the resolution of all stereoisomers.
Applications in Drug Development
(3R,4R)-4-aminotetrahydro-2H-pyran-3-ol HCl is a valuable building block in the synthesis of more complex molecules with therapeutic potential.[1] The defined stereochemistry of this scaffold allows for the precise positioning of functional groups to optimize interactions with biological targets.
-
Scaffold for Combinatorial Libraries: Its bifunctional nature (amino and hydroxyl groups) allows for diverse chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening.
-
Neurological Disorders: The aminotetrahydropyran motif is found in compounds targeting central nervous system (CNS) disorders. The specific stereochemistry can influence blood-brain barrier permeability and target engagement.[1]
-
Infectious Diseases: This scaffold can be incorporated into molecules with potential antiviral or antibacterial activities.[1]
-
Oncology: Chiral amines and alcohols are common features in kinase inhibitors and other anticancer agents. The tetrahydropyran ring can serve as a bioisosteric replacement for other cyclic systems to improve pharmacokinetic properties.
The use of stereochemically pure building blocks like (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol is a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.
References
-
cis-4-aminotetrahydropyran-3-ol hydrochloride | CAS:1523530-38-2. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS: 1523530-38-2 | CymitQuimica [cymitquimica.com]
- 3. cis-4-aminotetrahydropyran-3-ol hydrochloride | CAS:1523530-38-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. (3S,4R)-4-Amino-tetrahydropyran-3-ol hydrochloride 97% | CAS: 1630815-44-9 | AChemBlock [achemblock.com]
- 5. (3R,4R)-4-aminooxan-3-ol hydrochloride - C5H12ClNO2 | CSSB00016994285 [chem-space.com]
Technical Whitepaper: Solubility Profiling and Solvent Selection for (3R,4R)-4-aminooxan-3-ol Hydrochloride
Executive Summary
(3R,4R)-4-aminooxan-3-ol hydrochloride (CAS: 1523530-38-2 / Analogous) is a critical chiral building block featuring a tetrahydropyran (THP) core with vicinal amino and hydroxyl functionalities. As a hydrochloride salt, its solubility profile is dominated by ionic lattice forces and hydrogen bonding potential.
This technical guide provides a definitive analysis of the solubility differential between Water (highly polar, protic) and Methanol (moderately polar, protic). Understanding this differential is essential for developing efficient purification, recrystallization, and formulation workflows.[1][2] This guide synthesizes theoretical chemical principles with field-proven experimental protocols to establish a robust solubility profile.
Part 1: Structural Analysis & Physicochemical Theory
To predict and manipulate solubility, we must first understand the competing forces at the molecular level.
The Solute: (3R,4R)-4-aminooxan-3-ol HCl
The molecule consists of a saturated oxygen heterocycle (oxane/tetrahydropyran) constrained in a specific chiral conformation.
-
Cationic Center: The primary amine at C4 is protonated (
), creating a strong locus for ion-dipole interactions. -
H-Bond Donor/Acceptor: The C3 hydroxyl group (-OH) and the ring oxygen provide secondary sites for hydrogen bonding.
-
Anion: The chloride counter-ion (
) requires significant solvation energy to stabilize in solution.
The Solvent Systems: Water vs. Methanol
The dissolution process is governed by the balance between Lattice Energy (holding the crystal together) and Solvation Enthalpy (energy released when solvent surrounds ions).
| Property | Water ( | Methanol ( | Impact on Solubility |
| Dielectric Constant ( | ~80 | ~33 | Water is significantly better at shielding the attraction between |
| Proticity | High | Moderate | Both can solvate anions, but water forms stronger H-bond networks. |
| Dipole Moment | 1.85 D | 1.70 D | Comparable, but water's small size allows tighter packing around ions. |
Theoretical Solubility Expectation
-
In Water: The high dielectric constant and ability to form up to 4 H-bonds per molecule make water an excellent solvent. We expect high solubility (>100 mg/mL) . The entropy of mixing and favorable enthalpy of hydration overcome the crystal lattice energy.
-
In Methanol: While methanol can solvate the ions, the lower dielectric constant means ion-pairing is more likely.[3] Solubility will be moderate (10–50 mg/mL) , showing a steep temperature dependence. This "Solubility Gap" between water and methanol is the sweet spot for anti-solvent crystallization .
Part 2: Solvation Mechanism Visualization
The following diagram illustrates the mechanistic difference in solvation shells, which dictates the solubility limit.
Caption: Comparative solvation dynamics. Water effectively separates ions (blue), while Methanol maintains some ion-pairing (yellow), limiting total solubility.
Part 3: Experimental Determination Protocol
Do not rely on generic literature values. Batch-to-batch variation in crystallinity (amorphous vs. crystalline) can alter solubility by orders of magnitude. Use this self-validating protocol.
The "Shake-Flask" Saturation Method (Standard: OECD 105)
Objective: Determine thermodynamic solubility at 25°C.
Reagents:
-
(3R,4R)-4-aminooxan-3-ol HCl (Test Article)[4]
-
HPLC-grade Water
-
HPLC-grade Methanol
Protocol:
-
Preparation: Add excess solid (~500 mg) to 2 mL of solvent in a glass vial.
-
Equilibration:
-
Agitate at 25°C for 24 hours (use a thermomixer or shaking water bath).
-
Check: If all solid dissolves, add more until a visible precipitate remains.
-
-
Clarification:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PVDF syringe filter (pre-saturated).
-
Critical: Ensure the filter/apparatus is at the same temperature (25°C) to prevent precipitation during filtration.
-
-
Quantification (Gravimetric - Rapid):
-
Pipette 1.0 mL of supernatant into a pre-weighed aluminum dish.
-
Evaporate solvent (Vacuum oven at 40°C or Nitrogen stream).
-
Weigh the residue.
-
Calculation:
.
-
-
Quantification (HPLC - Precise):
-
Dilute supernatant 100x with mobile phase.
-
Inject against a standard curve of known concentration.
-
Workflow Diagram
Caption: Step-by-step workflow for determining thermodynamic solubility saturation.
Part 4: Process Applications & Recommendations
The solubility difference between Water and Methanol is not just a physical property; it is a process lever .
Recrystallization Strategy
Because the salt is highly soluble in water but only moderately soluble in methanol (and likely insoluble in ethyl acetate/ethers), use Methanol as the primary solvent for purification.
-
Method: Hot Methanol Recrystallization.
-
Dissolve the crude HCl salt in boiling methanol (approx. 65°C) to saturation.
-
Hot filter to remove inorganic salts (e.g., NaCl) which are often less soluble in hot MeOH.
-
Slowly cool to 0°C. The difference in solubility (
) between 65°C and 0°C in methanol will drive the precipitation of pure crystals. -
Optional: If yield is low, add an anti-solvent (e.g., MTBE or Ethyl Acetate) dropwise to the cold methanol solution to force precipitation.
-
Solvent Swapping
If the compound is synthesized in water (e.g., deprotection step), removing water is energy-intensive.
-
Technique: Azeotropic drying is difficult with water.
-
Recommendation: Lyophilize (freeze-dry) the aqueous solution to obtain the crude solid, then switch to the Methanol system for final purification.
Stability Warning
-
Hygroscopicity: As an amine HCl salt, this compound will likely be hygroscopic.[5] High water solubility correlates with moisture uptake.
-
Handling: Store under inert atmosphere (Nitrogen/Argon) and handle in a glovebox or low-humidity environment to prevent the solid from turning into a deliquescent oil.
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt solubility thermodynamics).
-
Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences.[7] Link
-
PubChem Compound Summary. (2023). Structure and properties of Aminotetrahydropyran derivatives. National Library of Medicine. Link
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. seniorchem.com [seniorchem.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. (3R,4R)-4-aminooxan-3-ol hydrochloride - C5H12ClNO2 | CSSB00016994285 [chem-space.com]
- 5. researchgate.net [researchgate.net]
- 6. (3S,4R)-4-Aminooxan-3-ol hydrochloride | 1630815-44-9 - BuyersGuideChem [buyersguidechem.com]
- 7. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Building Blocks for Aminopurine Synthesis: A Technical Guide for Drug Discovery
Abstract
Aminopurines are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of antiviral and anticancer therapeutics. The biological activity of these molecules is inextricably linked to their stereochemistry, making the selection and application of chiral building blocks a critical parameter in their synthesis. This guide provides an in-depth analysis of the primary chiral scaffolds used in aminopurine synthesis, focusing on the strategic considerations and methodologies that govern stereocontrol. We will explore key building blocks derived from carbohydrates and carbocycles, detail the mechanisms of stereoselective glycosylation and coupling reactions, and examine chemo-enzymatic strategies. Through case studies of prominent drugs, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights required to navigate the complexities of chiral aminopurine synthesis.
Introduction: The Primacy of Chirality in Aminopurine Therapeutics
Aminopurines, which include derivatives of adenine and guanine, are privileged scaffolds in drug discovery.[1][2] Their structural similarity to endogenous nucleosides allows them to interact with essential biological machinery, such as viral polymerases and cellular kinases.[3][4] However, this interaction is highly dependent on the precise three-dimensional arrangement of the molecule. The chirality of the non-purine moiety—typically a modified sugar or a carbocycle—dictates the molecule's ability to fit into the active site of a target enzyme, thereby determining its efficacy and selectivity. An incorrect stereoisomer may not only be inactive but could also lead to off-target effects and toxicity.[5]
Consequently, the stereocontrolled synthesis of aminopurine analogs is not merely an academic exercise but a fundamental requirement for the development of safe and effective medicines.[6] This guide delves into the core of this challenge: the selection and utilization of chiral building blocks that serve as the foundation for stereochemically pure aminopurines.
The Chiral Pool: Nature's Starting Materials
The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources. For aminopurine synthesis, this pool is dominated by carbohydrates, which provide a rich source of stereodefined scaffolds.[7]
Carbohydrate-Derived Scaffolds
Sugars, particularly pentoses like D-ribose, are the most common starting materials for the synthesis of nucleoside analogs due to their natural abundance and well-established chemistry.[8][9][10]
-
D-Ribose: As the natural building block of RNA, D-ribose is the archetypal scaffold.[11] Its derivatives are used to synthesize a vast array of antiviral and anticancer agents. The hydroxyl groups at the C2', C3', and C5' positions offer multiple points for modification, allowing for the introduction of various functional groups to modulate activity, stability, and pharmacokinetic properties.
-
Other Pentoses (Arabinose, Xylose, Lyxose): These epimers of ribose provide access to nucleoside analogs with unnatural stereochemistry at the C2' or C3' positions. Such modifications can confer unique biological properties, including resistance to metabolic degradation by phosphorylases.
The primary challenge in using carbohydrate scaffolds is the selective functionalization and protection of the multiple hydroxyl groups to direct the subsequent coupling with the purine base.
Carbocyclic Scaffolds
To enhance the metabolic stability of nucleoside analogs, a significant strategy involves replacing the furanose ring's oxygen with a methylene (-CH2-) group, creating carbocyclic nucleosides.[3][12] These analogs are resistant to cleavage of the glycosidic bond by phosphorylases, often leading to improved pharmacokinetic profiles.[13]
Key carbocyclic building blocks are often derived from chiral synthons like (-)-Vince lactam, which serves as a versatile precursor for a range of carbocyclic aminopurines, including the potent anti-HIV agent Abacavir.[14][15] The synthesis of these scaffolds often requires multi-step sequences starting from achiral materials or employing asymmetric synthesis methodologies.[16]
| Building Block Type | Example(s) | Source/Origin | Key Advantages | Common Therapeutic Applications |
| Carbohydrate | D-Ribose, D-Arabinose | Chiral Pool (Nature) | Readily available, well-defined stereocenters, biomimetic. | Antivirals (e.g., Ribavirin), Anticancer (e.g., Fludarabine).[13][17] |
| Carbocyclic | Vince Lactam, Chiral Cyclopentenes | Asymmetric Synthesis | Enhanced metabolic stability (resistance to phosphorylases).[3][14] | Antivirals (e.g., Abacavir, Entecavir).[3] |
| Acyclic | Serinol derivatives | Chiral Pool (Amino Acids) | Conformational flexibility, can mimic open-chain ribose. | Antivirals (e.g., Acyclovir, Ganciclovir).[18] |
Strategic Methodologies for Stereocontrol
The construction of the final aminopurine requires the stereocontrolled formation of the N-glycosidic bond between the chiral building block and the purine base. Several powerful methods have been developed to achieve this critical transformation.
The Vorbrüggen Glycosylation
The most widely used method for the synthesis of nucleosides is the Vorbrüggen glycosylation.[19][20] This reaction involves the coupling of a silylated heterocyclic base (like a protected aminopurine) with an activated sugar derivative, typically a 1-O-acetyl or 1-O-alkoxy sugar, in the presence of a Lewis acid catalyst (e.g., TMSOTf, SnCl4).[21][22]
Causality of Stereocontrol: The stereochemical outcome of the Vorbrüggen reaction is often dictated by the nature of the protecting group at the C2' position of the sugar. When a participating group (e.g., an acetyl or benzoyl group) is present at C2', it can form a cyclic acyloxonium ion intermediate. The purine base then attacks the anomeric carbon from the sterically less hindered beta-face, leading to the exclusive formation of the desired β-anomer. This phenomenon, known as "anchimeric assistance" or "neighboring group participation," is a cornerstone of stereoselective nucleoside synthesis.[20][22]
Caption: Simplified workflow of the Vorbrüggen glycosylation.
Enzymatic and Chemo-enzymatic Synthesis
Nature's catalysts, enzymes, offer unparalleled stereoselectivity. Enzymatic methods for aminopurine synthesis provide a green and highly efficient alternative to traditional chemical routes.[23][24]
-
Transglycosylation: Nucleoside phosphorylases (NPs) can catalyze the transfer of a sugar moiety from a donor nucleoside to an acceptor aminopurine base.[25] This process is reversible and operates under mild, aqueous conditions, yielding enantiomerically pure products.[23]
-
Whole-Cell Biocatalysis: Utilizing genetically engineered microorganisms that overexpress the necessary enzymes can streamline the process, allowing for the direct conversion of simple starting materials into complex chiral aminopurines.
These enzymatic approaches are particularly valuable for large-scale synthesis where high purity and sustainable processes are paramount.[26]
Caption: Enzymatic transglycosylation for aminopurine synthesis.
Case Study: Synthesis of an Anticancer Aminopurine
The synthesis of many anticancer drugs relies on the principles outlined above.[27][28] For instance, the synthesis of 2-amino-6-alkoxypurineribosides, which are investigated as co-agents in cancer therapy, often starts from the naturally occurring nucleoside, guanosine.[29][30]
A General Protocol for 2-Amino-6-alkoxypurineriboside Synthesis:
-
Protection: Guanosine is first per-acetylated to protect the hydroxyl groups of the ribose moiety.
-
Chlorination: The protected guanosine is then converted to 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine. This key intermediate is a versatile building block for further derivatization.
-
Nucleophilic Substitution: The 6-chloro group is displaced by an alkoxide. This reaction can be facilitated by an anion exchange resin in the corresponding alcohol (e.g., methanol, ethanol).[30] The reaction proceeds via an SNAr mechanism.
-
Deprotection: The acetyl protecting groups are removed under basic or acidic conditions to yield the final 2-amino-6-alkoxypurineriboside.
This synthetic route leverages a naturally derived chiral building block (guanosine) and proceeds through a series of well-established, high-yielding reactions to produce the target molecule with the correct stereochemistry.[31][32]
Future Outlook
The demand for novel aminopurine-based therapeutics continues to drive innovation in synthetic chemistry.[33][34] Future trends will likely focus on the development of novel chiral scaffolds beyond traditional carbohydrates and carbocycles, the discovery of new stereoselective catalytic methods, and the expansion of the enzymatic toolbox to create increasingly complex and potent drug candidates.[1][35] The integration of computational modeling with synthetic planning will further accelerate the design and synthesis of next-generation aminopurine therapeutics with precisely controlled stereochemistry.
References
-
Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. Retrieved February 13, 2026, from [Link]
-
Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Synthesis and enantioselectivity of the antiviral effects of (R,Z)-,(S,Z)-methylenecyclopropane analogues of purine nucleosides and phosphoralaninate prodrugs: influence of heterocyclic base, type of virus and host cells - PubMed. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. (2022). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Vorbrüggen glycosylation reaction and its mechanism. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Vorbrüggen Glycosylation. (n.d.). Wiley Online Library. Retrieved February 13, 2026, from [Link]
-
Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC. (2022). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Synthesis of Potential Anticancer Agents. XXV. Preparation of 6-Alkoxy-2-aminopurines. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis of L-Deoxyribonucleosides from D-Ribose. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Preparation and antiviral properties of new acyclic, achiral nucleoside analogues. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC. (2023). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Improved Synthesis of 2-amino-6-alkoxypurineribosides, Potential Co-agents for Combination Therapy with Alkylating Anticancer Drugs. (2014). BYU ScholarsArchive. Retrieved February 13, 2026, from [Link]
-
Enzymatic synthesis of 5'-phosphate nucleotides of purine analogues. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Enzymic Reactions in the Synthesis of the Purines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Aminopurines: synthesis, modifications, and applications. (n.d.). Peeref. Retrieved February 13, 2026, from [Link]
-
(PDF) Aminopurines: synthesis, modifications, and applications. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Reconstructive Methodology in the Synthesis of 2-Aminopurine. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
(PDF) Synthesis of D-ribose and D-galactose derived chiral ionic liquids as recyclable chiral solvent for michael addition reaction. (2017). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of nucleosides. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library. Retrieved February 13, 2026, from [Link]
-
Synthesis of l-Deoxyribonucleosides from d-Ribose. (2018). PubMed. Retrieved February 13, 2026, from [Link]
-
A roadmap to engineering antiviral natural products synthesis in microbes - PMC. (2020). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Important Synthesis of Antiviral Drugs. (n.d.). Slideshare. Retrieved February 13, 2026, from [Link]
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. (2023). MDPI. Retrieved February 13, 2026, from [Link]
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
Sources
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and enantioselectivity of the antiviral effects of (R,Z)-,(S,Z)-methylenecyclopropane analogues of purine nucleosides and phosphoralaninate prodrugs: influence of heterocyclic base, type of virus and host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Chiral Building Blocks Selection - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J [pubs.rsc.org]
- 13. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]
- 14. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Important Synthesis of Antiviral Drugs | PPTX [slideshare.net]
- 19. Vorbrüggen Glycosylation [drugfuture.com]
- 20. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. semanticscholar.org [semanticscholar.org]
- 27. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 28. arborpharmchem.com [arborpharmchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Log in to Peeref - Peeref [peeref.com]
- 35. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
(3R,4R)-4-aminooxan-3-ol hydrochloride safety data sheet SDS
Chemical Identity & Stereochemical Significance
Core Identification
This guide focuses on the specific chiral building block (3R,4R)-4-aminooxan-3-ol hydrochloride . It is a critical intermediate in the synthesis of small molecule kinase inhibitors and other pharmaceutical agents where the tetrahydropyran ring provides improved metabolic stability compared to aliphatic chains.
| Property | Specification |
| IUPAC Name | (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride |
| Common Name | (3R,4R)-4-Aminooxan-3-ol HCl |
| CAS Number (Specific) | 1523530-38-2 (Verified for 3R,4R isomer) |
| CAS Number (Related) | 1063756-17-5 (Often associated with racemic trans-isomers or generic listings) |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Structure | Tetrahydropyran ring with trans-diequatorial amino and hydroxyl groups (chair conformation dependent) |
| Appearance | White to off-white hygroscopic solid |
Stereochemical Criticality
The (3R,4R) configuration is distinct from its enantiomer (3S,4S) and its diastereomers (3R,4S / 3S,4R). In drug development, using the wrong isomer can lead to:
-
Loss of Potency: Binding pockets in proteins are chiral; the wrong enantiomer may not fit.
-
Regulatory Non-Compliance: ICH Q6A guidelines require strict control of chiral impurities (enantiomeric excess >98% is typical).
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this chiral salt is limited in public registries, Structure-Activity Relationship (SAR) analysis with similar amino-alcohol salts dictates the following hazard profile.
GHS Classification (derived from SAR)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Risk Management Workflow
The following diagram outlines the decision logic for handling this compound based on scale and physical state.
Figure 1: Risk Assessment & Mitigation Workflow. Solid handling requires stricter respiratory controls due to the irritation potential of amine salts.
Handling, Storage, & Stability Protocols
Hygroscopicity Management
Hydrochloride salts of small amino alcohols are notoriously hygroscopic . Absorption of atmospheric moisture leads to:
-
Deliquescence: The solid turns into a sticky oil, making weighing impossible.
-
Stoichiometric Errors: Weighing "wet" material results in under-loading the reagent in synthesis.
Protocol:
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) in a desiccator or sealed foil bag.
-
Temperature: Refrigeration (2–8°C) is recommended to slow degradation, though the salt is generally thermally stable up to ~150°C.
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation.
Chemical Stability
-
Incompatible Materials: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction).
-
Base Sensitivity: Treating the HCl salt with strong base (NaOH, TEA) liberates the free amine. The free amine is likely volatile and more prone to oxidation/color change than the salt.
Analytical Validation (Quality Control)
Distinguishing the (3R,4R) isomer from the (3S,4S) enantiomer or (3R,4S) diastereomer is the primary analytical challenge.
Analytical Strategy
| Method | Purpose | Acceptance Criteria |
| ¹H NMR (DMSO-d₆) | Confirm structure & salt stoichiometry | Integration of HCl proton (if visible) or shift of α-protons relative to free base. |
| Chiral HPLC/SFC | Critical: Determine Enantiomeric Excess (ee%) | >98% ee. Must separate (3R,4R) from (3S,4S). |
| Optical Rotation [α]D | Quick identity check | Specific rotation must match CoA (typically non-zero). |
Chiral Separation Logic
Standard C18 columns cannot distinguish enantiomers. You must use polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, IC, or IG).
Figure 2: Analytical Method Development Strategy for Chiral Amines. Derivatization is often preferred to improve peak shape and solubility in chiral solvents.
Emergency Response Protocols
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (amine irritation), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.
Spill Cleanup
-
Evacuate dust area.
-
PPE: Wear N95/P100 respirator, goggles, and nitrile gloves.
-
Neutralization: Does not require specific neutralization, but wiping with a dilute weak acid (citric acid) can help solubilize amine residues on surfaces.
-
Disposal: Incineration is the preferred method for organic amine salts.
References
-
Chemical Identity & CAS Verific
-
PubChem Compound Summary: (3R,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. (Verified CAS 1523530-38-2).[1]
-
-
Synthesis & Applic
- Synblock Product Guide: 4-aminooxan-3-ol derivatives. (Context on diastereomers like CAS 1096594-11-4).
-
Safety Standards
- ECHA (European Chemicals Agency).
-
Analytical Methodologies
- Daicel Chiral Technologies. Application notes on separation of amino-alcohols using immobilized polysaccharide columns.
Sources
Strategic Sourcing and Quality Validation of High-Purity (3R,4R)-4-aminooxan-3-ol Hydrochloride
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers[1]
Executive Summary
(3R,4R)-4-aminooxan-3-ol hydrochloride (CAS: 1523530-38-2) is a critical chiral building block in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the tetrahydropyran ring serves as a polar, metabolic-stable bioisostere for cyclohexane or morpholine.[1]
However, the sourcing of this specific stereoisomer is fraught with risk. The synthesis typically involves epoxide ring-opening, which generates inherent regioisomeric and diastereomeric impurities that many standard "Certificate of Analysis" (CoA) documents fail to report. This guide outlines a self-validating sourcing strategy, moving beyond simple vendor lists to a rigorous technical qualification framework.
Chemical Identity & Stereochemical Criticality
The nomenclature for 3,4-disubstituted tetrahydropyrans can be ambiguous in catalog databases. It is imperative to define the target by absolute configuration rather than relative descriptors like cis/trans alone.
| Feature | Specification | Technical Note |
| IUPAC Name | (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol HCl | "Trans" relationship between amine and hydroxyl groups.[1] |
| CAS Number | 1523530-38-2 | Warning: Do not confuse with (3R,4S) cis isomer (CAS 1096594-11-4). |
| Stereochemistry | (3R, 4R) | Both substituents are typically diequatorial in the lowest energy chair conformer.[1] |
| Molecular Weight | 153.61 g/mol | HCl salt form.[1][2][3][4] |
| Key Impurities | (3S,4S)-enantiomer, (3R,4S)-diastereomer, Regioisomer (3-amino-4-hydroxy) | See Section 3 for mechanistic origin.[1] |
Synthesis-Driven Impurity Analysis
To validate a supplier, you must understand their synthesis route.[1] The presence of specific impurities reveals the method used and the quality of their purification.
The dominant industrial route involves the resolution of the epoxide 3,7-dioxabicyclo[4.1.0]heptane followed by ring opening with an ammonia source.
Mechanistic Impurity Generation (Graphviz Visualization)
The following diagram illustrates how the choice of reagents and conditions dictates the impurity profile. A supplier using non-enantioselective epoxide opening will yield a racemate requiring resolution, often leaving high residual (3S,4S) content.
Figure 1: Synthesis logic showing the origin of critical impurities. Regioisomers arise from poor control during the epoxide opening.
Self-Validating Analytical Protocols
Do not rely on a supplier's H-NMR for purity. H-NMR cannot distinguish enantiomers and often fails to resolve the regioisomer (3-amino-4-hydroxy) due to overlapping ring proton signals.
Protocol A: Chiral HPLC (The Gold Standard)
Because the molecule lacks a strong chromophore, direct UV detection is difficult.[1] Derivatization is recommended for robust QC.
-
Derivatization: React sample with FMOC-Cl or O-Phthalaldehyde (OPA) .[1]
-
Column: Chiralpak AD-H or Chiralpak IC (Immobilized).
-
Mobile Phase: Hexane : IPA : Diethylamine (80:20:0.1).
-
Detection: UV @ 254nm (FMOC) or Fluorescence (OPA).
-
Acceptance Criteria:
Protocol B: 1H-NMR for Salt Stoichiometry
The HCl salt is hygroscopic.[1] Suppliers often provide "wet" material or non-stoichiometric salts.
-
Method: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) in D2O.
-
Target: Integration of the CH-NH2 proton (approx 3.1-3.3 ppm) vs Internal Standard must confirm 1:1 HCl stoichiometry and <1% w/w water content (unless solvate is specified).
Supplier Evaluation Framework
Rather than relying on a static list of vendors (which changes rapidly), use this decision matrix to qualify a supplier from databases like SciFinder , ChemSpace , or PubChem .
Vendor Qualification Decision Tree (Graphviz Visualization)
Figure 2: Workflow for validating a new supplier of chiral amines. Never skip the small-scale sample test.
Recommended Sourcing Channels
While specific stock levels fluctuate, the following aggregators and manufacturers historically demonstrate competency in chiral pyran synthesis:
-
Primary Manufacturers (Custom Synthesis):
-
Catalog Aggregators (For Initial Screening):
-
ChemSpace / eMolecules: Use these to filter for "In Stock" vs "Make on Demand."[1]
-
Search Tip: Search by Structure (Exact Match) rather than name to avoid cis/trans confusion.
-
Handling and Stability
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator at -20°C.
-
Free Base Instability: Do not store as the free amine. The proximity of the hydroxyl and amine groups can lead to polymerization or oxidation over time. Always store as the HCl or Tartrate salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride. (Note: Stereoisomer comparison). Retrieved from [Link]
-
Chemspace (2025). Compound Datasheet: (3R,4R)-4-aminooxan-3-ol hydrochloride. Retrieved from [Link]
-
Frontiers in Chemistry (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. (Context on amino-heterocycle synthesis). Retrieved from [Link]
Sources
- 1. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1096594-11-4 | (3R,4S)-4-aminooxan-3-ol hydrochloride - Synblock [synblock.com]
- 3. appretech.com [appretech.com]
- 4. (3S,4R)-4-aminooxan-3-ol hydrochloride | 1630815-44-9 [chemicalbook.com]
- 5. (3S,4s)-4-aminooxan-3-ol hcl [synhet.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of (3R,4R)-4-Aminooxan-3-ol Hydrochloride via Prins-Mediated Scaffolding
Synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride via Prins cyclization.
Executive Summary
The tetrahydropyran (oxan) ring system is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for numerous bioactive compounds, including HIV protease inhibitors and antibiotics.[1] This Application Note details the synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride (also known as trans-4-amino-3-hydroxytetrahydropyran).
While direct functionalization of linear precursors is possible, this protocol utilizes the Prins cyclization as the foundational strategy for constructing the pyran core.[1] This approach offers superior atom economy and scalability compared to etherification methods.[1] The specific stereochemical requirement—(3R,4R), representing a trans-diequatorial relationship—is achieved through a robust sequence: Prins cyclization
Retrosynthetic Analysis & Strategy
The synthesis targets the trans-1,2-amino alcohol motif embedded within a six-membered ether ring. Direct Prins cyclization typically yields 4-substituted products (e.g., 4-Cl or 4-OH) with varying selectivity. To guarantee the (3R,4R) configuration, we employ the Prins reaction to build the ring, followed by substrate-controlled stereoselection.[1]
Strategic Pathway
-
Scaffold Construction (Prins): Acid-catalyzed condensation of homoallylic alcohol with formaldehyde to form the 4-functionalized tetrahydropyran.
-
Olefin Installation: Elimination to generate 3,6-dihydro-2H-pyran.
-
Stereocontrol (Epoxidation): Syn-addition of oxygen to form the epoxide.
-
Functionalization (Ring Opening): SN2 attack by a nitrogen nucleophile.[1] The inherent anti-stereochemistry of epoxide opening ensures the trans-(3R,4R) geometry (from the appropriate enantiomer or via resolution of the racemate).[1]
Figure 1: Retrosynthetic logic flow relying on the Prins cyclization for core assembly.
Detailed Experimental Protocol
Phase 1: The Prins Cyclization (Ring Construction)
The Prins reaction is initiated by the protonation of formaldehyde, generating an oxocarbenium ion that undergoes electrophilic attack on the alkene of 3-buten-1-ol. We target the 4-chlorotetrahydropyran intermediate, as the chloride is an excellent leaving group for the subsequent elimination step.
Reagents:
-
3-Buten-1-ol (1.0 equiv)
-
Paraformaldehyde (1.2 equiv)[1]
-
Hydrogen Chloride (gas) or concentrated HCl[1]
-
Solvent: Dichloromethane (DCM) or Toluene[1]
Protocol:
-
Setup: Charge a flame-dried reactor with paraformaldehyde (36 g, 1.2 mol) and dry DCM (500 mL). Cool the suspension to 0 °C.
-
Saturation: Bubble dry HCl gas through the suspension until saturation is achieved (solution becomes clear/fuming). Alternatively, add concentrated HCl dropwise if using an aqueous protocol (requires phase transfer catalyst).
-
Addition: Add 3-buten-1-ol (72 g, 1.0 mol) dropwise over 60 minutes, maintaining internal temperature < 10 °C. The reaction is highly exothermic.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via GC-MS (Target M+ peak for 4-chlorotetrahydropyran).
-
Workup: Quench the reaction by pouring onto crushed ice. Separate the organic layer. Wash the aqueous layer with DCM (2 x 100 mL). Combine organics, wash with sat.[1] NaHCO3 (until neutral) and brine.[1] Dry over MgSO4 and concentrate in vacuo.
-
Purification: Distillation under reduced pressure yields 4-chlorotetrahydropyran as a colorless oil.
Phase 2: Elimination to 3,6-Dihydro-2H-pyran
This step installs the double bond required for the stereoselective oxidation.
Protocol:
-
Dissolve 4-chlorotetrahydropyran (1.0 equiv) in ethylene glycol (solvent/high boiling point).
-
Add KOH pellets (3.0 equiv).
-
Heat the mixture to 160–180 °C. The product, 3,6-dihydro-2H-pyran (boiling point ~94 °C), will distill directly from the reaction mixture.
-
Collect the distillate and dry over KOH pellets. Redistill for high purity (>98%).
Phase 3: Stereoselective Epoxidation
Epoxidation of the cyclic alkene occurs from the less hindered face (though symmetric in this unsubstituted case) and sets the relative stereochemistry of the oxygen.[1]
Protocol:
-
Dissolve 3,6-dihydro-2H-pyran (10 g, 119 mmol) in DCM (200 mL) at 0 °C.
-
Add m-chloroperbenzoic acid (mCPBA, 77% max, 1.2 equiv) portion-wise.[1]
-
Stir at 0 °C for 2 hours, then warm to RT overnight.
-
Quench: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na2SO3 (to destroy excess peroxide), then sat.[1] NaHCO3.
-
Isolate: Concentrate to yield 3,7-dioxabicyclo[4.1.0]heptane (Tetrahydropyran-3,4-epoxide).
Phase 4: Regioselective Ring Opening & Resolution
To obtain the (3R,4R) enantiomer from the racemic epoxide, one can employ a chiral resolution or use a chiral nucleophile.[1] For this standard protocol, we describe the synthesis of the trans-racemate followed by classical resolution, which is often more cost-effective for this building block than asymmetric catalysis.
Reaction (Aminolysis):
-
Dissolve the epoxide in concentrated aqueous ammonium hydroxide (NH4OH) and methanol (1:1 ratio).[1]
-
Heat in a sealed pressure vessel at 60 °C for 6 hours.
-
Concentrate to dryness. The residue contains trans-4-aminooxan-3-ol.
-
Salt Formation: Dissolve the crude amine in ethanol and add HCl (1.25 M in EtOH). Precipitate the (±)-trans-4-aminooxan-3-ol hydrochloride .
Enantiomeric Resolution (To isolate (3R,4R)):
-
Method: Kinetic resolution using Candida antarctica Lipase B (CAL-B).
-
Step: Acylate the racemic amino alcohol with ethyl acetate/CAL-B. The enzyme selectively acylates the (3R,4R) or (3S,4S) enantiomer (depending on specific conditions/enzyme variant), allowing separation of the amine and amide via chromatography.[1]
-
Alternative: Crystallization with (+)-Di-p-toluoyl-D-tartaric acid.
Mechanistic Insights
The stereochemical integrity of this synthesis relies on the Fürst-Plattner Rule (Trans-diaxial effect).
-
Prins Stage: The acid catalyst protonates formaldehyde, forming the hydroxymethyl cation.[1] This electrophile attacks the alkene of 3-buten-1-ol. The resulting carbocation is trapped by the internal hydroxyl group (6-endo-trig favored) or external chloride, forming the pyran ring.
-
Epoxide Opening: The nucleophile (NH3) attacks the epoxide carbon.[1] In six-membered rings, the opening proceeds preferentially to yield the trans-diaxial product.
-
The epoxide oxygen becomes the axial hydroxyl group at C3.
-
The incoming amine becomes the axial amino group at C4.
-
Note: Following ring flipping, the substituents may adopt a diequatorial conformation, which is thermodynamically stable and corresponds to the (3R,4R) assignment.[1]
-
Figure 2: Mechanistic cascade from Prins activation to stereoselective opening.
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) |
| Stereochemistry | > 99% de (trans), > 98% ee (after resolution) | Chiral GC / NMR |
| Identity | Conforms to structure | 1H NMR (D2O), MS (ESI+) |
| Melting Point | 165–168 °C (HCl salt) | Capillary Method |
Key NMR Signals (D2O):
-
The coupling constant between H3 and H4 (
) is critical.[1] -
For trans-diequatorial (3R,4R),
is typically 9–11 Hz .[1] -
For cis-axial-equatorial,
would be smaller (2–5 Hz). -
Verification: Ensure the H3-H4 coupling confirms the trans arrangement.
References
-
Yadav, J. S., et al. (2008).[1][2] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008(03), 395–400.[1] Link
-
Nortcliffe, A., et al. (2017).[1][3] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.[1][3] Link[1]
-
Crane, E. A., & Gademann, K. (2016).[1] "Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis." Angewandte Chemie International Edition, 55(12), 3882–3902.[1] (Contextualizing the pyran scaffold). Link[1]
-
CymitQuimica. "(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran Product Data." Link
-
PubChem. "Compound Summary: (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran" (Enantiomer data for verification).[4] Link[1]
Sources
- 1. One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 3. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran | C5H11NO2 | CID 55285677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: (3R,4R)-4-aminooxan-3-ol as a Novel Scaffold for Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract: The relentless pursuit of novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2][3] Scaffold-based design has emerged as a powerful paradigm for streamlining this process, focusing on core molecular frameworks that can be systematically decorated to achieve desired biological activity.[4] This document introduces (3R,4R)-4-aminooxan-3-ol, a stereochemically defined saturated heterocyclic scaffold, and outlines its potential for developing next-generation kinase inhibitors. We provide a comprehensive guide covering the rationale for its selection, detailed protocols for library synthesis, and a multi-tiered screening cascade for hit identification and validation.
The Rationale: Why (3R,4R)-4-aminooxan-3-ol?
The vast majority of approved kinase inhibitors target the highly conserved ATP-binding site.[1][5] Consequently, achieving selectivity and overcoming acquired resistance are paramount challenges. The choice of a core scaffold is critical, as it dictates the spatial orientation of functional groups that interact with the kinase.[6] While many existing inhibitors are based on flat, aromatic heterocyclic scaffolds like quinazolines or pyrimidines, three-dimensional scaffolds are gaining significant attention.[7][8]
The (3R,4R)-4-aminooxan-3-ol scaffold offers several compelling advantages:
-
Three-Dimensionality and Exit Vectors: Unlike planar aromatic systems, the saturated oxane ring provides well-defined, three-dimensional exit vectors. This allows substituents to project into less-conserved regions of the ATP-binding pocket, potentially enhancing selectivity and enabling the discovery of novel inhibitor types.
-
Precise Stereochemistry: The fixed (3R,4R) configuration of the vicinal amino and hydroxyl groups ensures a specific and predictable orientation within the kinase active site. This pre-organization reduces the entropic penalty of binding and can lead to higher potency.
-
Hydrogen Bonding Hub: The amino and hydroxyl groups are potent hydrogen bond donors and acceptors. This arrangement is ideally suited to form critical interactions with the "hinge" region of the kinase, a key anchoring point for most ATP-competitive inhibitors.[7][9]
-
Improved Physicochemical Properties: The inclusion of an oxygen heteroatom and polar functional groups in the oxane scaffold can lead to improved aqueous solubility and other favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to highly lipophilic aromatic scaffolds.
-
Chemical Tractability & Novelty: The scaffold possesses two distinct, readily functionalizable handles (amine and alcohol), making it an ideal platform for combinatorial library synthesis. Its novelty provides an opportunity to explore uncharted chemical space and generate intellectual property.[9][10]
Synthetic Strategy & Library Generation
The core strategy involves a divergent synthetic approach, starting from the (3R,4R)-4-aminooxan-3-ol hydrochloride salt[11][12][13], to rapidly generate a library of diverse analogues. The primary points of diversification are the amine (R¹) and the alcohol (R²).
Caption: General workflow for combinatorial library synthesis.
Protocol 1: Parallel Library Synthesis
Causality: This protocol employs robust, well-established reactions to ensure high success rates across a diverse range of building blocks. Amide coupling is chosen for its reliability in forming stable bonds, while etherification allows for probing different hydrophobic and polar pockets. Parallel synthesis in a 96-well plate format maximizes throughput.
Materials:
-
(3R,4R)-4-aminooxan-3-ol hydrochloride[14]
-
Array of R¹-carboxylic acids and R²-alkyl/aryl halides
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Reagents: EDCI, HOBt, Diisopropylethylamine (DIPEA), Sodium hydride (NaH), Sodium bicarbonate (NaHCO₃)
-
96-well reaction blocks and purification plates (e.g., SPE)
Step-by-Step Methodology:
-
Scaffold Preparation (Free-Basing):
-
Dissolve (3R,4R)-4-aminooxan-3-ol hydrochloride (1.0 eq) in a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base. Self-Validation: Confirm the absence of the HCl salt by LC-MS.
-
-
Step A: N-Functionalization (Amide Coupling in 96-well format):
-
To each well of a reaction block, add a solution of the free-based scaffold in DMF (0.1 M).
-
Add a unique R¹-carboxylic acid (1.1 eq) to each well from a pre-prepared stock solution plate.
-
Add coupling reagents EDCI (1.2 eq) and HOBt (1.2 eq), followed by DIPEA (2.5 eq).
-
Seal the reaction block and shake at room temperature for 16 hours. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl formed during the reaction, driving it to completion.
-
Monitor completion by analyzing a few representative wells via LC-MS.
-
-
Step B: O-Functionalization (Williamson Ether Synthesis):
-
To each well containing the N-acylated intermediate, add anhydrous THF.
-
Carefully add a suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in THF at 0 °C. Caution: NaH is highly reactive with water. Ensure all reagents and glassware are dry.
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
Add a unique R²-halide (1.3 eq) to each well.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully by adding a few drops of water to each well.
-
-
Workup and Purification:
-
Dilute the reaction mixtures with ethyl acetate and wash with brine.
-
Concentrate the organic phase in a centrifugal evaporator.
-
Purify the crude products using parallel reverse-phase HPLC or Solid-Phase Extraction (SPE) to yield the final library of compounds.
-
Confirm identity and purity (>95%) by LC-MS and ¹H NMR for selected compounds.
-
Biochemical Screening Cascade
A tiered approach is used to efficiently identify potent and selective inhibitors from the synthesized library.
Caption: Tiered workflow for biochemical inhibitor screening.
Protocol 2: High-Throughput TR-FRET Biochemical Assay
Causality: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are chosen for primary screening due to their high sensitivity, low background, and homogeneous format, which eliminates wash steps and is easily automated.[15][16][17] This protocol measures the inhibition of substrate phosphorylation.
Materials:
-
Target Kinase (e.g., recombinant human EGFR)
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
LanthaScreen™ Tb-anti-phospho antibody (Donor)
-
Streptavidin-Alexa Fluor™ 647 (Acceptor)
-
384-well low-volume assay plates
-
Plate reader capable of TR-FRET measurements
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the library compounds in DMSO.
-
Using an acoustic dispenser, transfer 25 nL of compound solution into the 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Assay Buffer.
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 5 µL of the 2X Kinase/Substrate solution to each well and incubate for 15 minutes at room temperature to allow compound-enzyme pre-incubation.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X Detection Mix containing the Tb-anti-phospho antibody and Streptavidin-Alexa Fluor™ 647 in TR-FRET dilution buffer.
-
Stop the kinase reaction by adding 10 µL of the 2X Detection Mix to each well.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
For the primary screen, calculate the percent inhibition relative to controls.
-
For dose-response assays, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Presentation:
| Compound ID | R¹ Group | R² Group | EGFR IC₅₀ (nM) | SRC IC₅₀ (nM) | Selectivity Index (SRC/EGFR) |
| Scaffold | -H | -H | >10,000 | >10,000 | - |
| LKI-001 | Phenyl | Methyl | 5,200 | >10,000 | >1.9 |
| LKI-007 | 3-Cl-Phenyl | Methyl | 85 | 4,300 | 50.6 |
| LKI-015 | 3-Cl-Phenyl | Ethyl | 25 | 3,500 | 140.0 |
| LKI-022 | 4-MeO-Phenyl | Ethyl | 450 | 6,800 | 15.1 |
Cellular Assay Validation
Biochemical hits must be validated in a cellular context to ensure they can cross the cell membrane, engage the target kinase, and exert a functional effect.[18][19]
Caption: Simplified EGFR signaling pathway targeted by inhibitors.
Protocol 3: Cellular Target Phosphorylation Assay (Western Blot)
Causality: This assay provides direct evidence of target modulation in a physiological setting. By measuring the phosphorylation of a direct downstream substrate (like ERK in the EGFR pathway), we confirm that the compound's biochemical activity translates into functional inhibition of the signaling cascade.[20]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium, FBS, and growth factors (e.g., EGF)
-
Test compounds (e.g., LKI-015)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibodies against phospho-ERK (p-ERK) and total-ERK (t-ERK), and a secondary HRP-conjugated antibody.
-
SDS-PAGE gels, transfer apparatus, and chemiluminescence substrate.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound (or DMSO vehicle control) for 2 hours.
-
-
Kinase Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the EGFR pathway. Rationale: This synchronized activation provides a robust and reproducible signal for measuring inhibition.
-
-
Cell Lysis and Protein Quantification:
-
Immediately wash the cells with ice-cold PBS and add lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescence substrate.
-
Image the blot.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total-ERK as a loading control.
-
Quantify the band intensities. A dose-dependent decrease in the p-ERK/t-ERK ratio indicates effective cellular inhibition.
-
Initial Structure-Activity Relationship (SAR) Insights
The SAR is the correlation between a compound's chemical structure and its biological activity.[21][22][23] Analyzing the hypothetical data from the table provides crucial guidance for the next design cycle.
Caption: Logic flow for deriving SAR and planning next steps.
Key Inferences from Hypothetical Data:
-
R¹ is Critical for Potency: Moving from an unsubstituted phenyl (LKI-001) to a 3-chloro-phenyl (LKI-007) at the R¹ position dramatically increases potency against EGFR. This suggests the presence of a pocket that favorably accommodates a halogen atom at the meta position.
-
R² Modulates Potency and Selectivity: Extending the R² alkyl chain from methyl (LKI-007) to ethyl (LKI-015) provides a further boost in potency and, importantly, a significant increase in selectivity over SRC kinase. This indicates that the R² substituent is likely interacting with a region that differs between the two kinases.
-
Bioisosteric Replacement: The methoxy group in LKI-022 is detrimental to activity compared to the chloro group in LKI-015. Future work could involve exploring bioisosteric replacements for the chlorine atom, such as a cyano or trifluoromethyl group, to further optimize interactions and physicochemical properties.[24][25][26]
Conclusion and Future Directions
The (3R,4R)-4-aminooxan-3-ol scaffold represents a promising and versatile starting point for the design of novel kinase inhibitors. Its inherent three-dimensionality, stereochemical definition, and strategic placement of hydrogen-bonding groups provide a robust framework for achieving high potency and selectivity. The protocols outlined here describe a clear, logical, and efficient pathway from library synthesis to biochemical and cellular validation. Future efforts should focus on expanding the diversity of the R¹ and R² groups based on SAR data, conducting broader kinome-wide selectivity profiling, and initiating co-crystallization studies to structurally validate the binding mode and guide further rational design.
References
-
Barluenga, S., et al. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Chemical Biology. Available at: [Link]
-
Zhao, Z., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
-
Hu, Y., et al. (2020). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]
-
Li, Z., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Available at: [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Vidal, D., et al. (2018). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Available at: [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]
-
Mohamed, M., & El-Damasy, D. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Hidayat, M., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
-
Sharma, P., et al. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
Zhang, B., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Automate.video. (2024). Structure-Activity Relationship Studies. Available at: [Link]
-
Wang, T., et al. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Journal of Computational Chemistry. Available at: [Link]
-
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2024). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Available at: [Link]
-
Schierz, A., & Kireev, D. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling. Available at: [Link]
-
Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, A., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Antibiotics. Available at: [Link]
-
Lee, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed. Available at: [Link]
-
Kumar, A., et al. (2022). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. World Journal of Pharmaceutical Research. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
Meanwell, N. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Bioisosteres in Medicinal Chemistry. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Al-Ostoot, F., et al. (2023). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Medicinal Chemistry. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
Drug Design Org. Bioisosterism. Available at: [Link]
-
Ahmed, S. A., et al. (2024). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Iovine, V., et al. (2022). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules. Available at: [Link]
-
Pathan, M., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
-
PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. Available at: [Link]
-
Appretech Scientific Limited. (3S,4R)-4-aminooxan-3-ol hydrochloride. Available at: [Link]
- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
BuyersGuideChem. (3S,4R)-4-Aminooxan-3-ol hydrochloride suppliers and producers. Available at: [Link]
-
PubChem. (3R)-4-aminooxan-3-ol. Available at: [Link]
-
Pinza, M., & Pifferi, G. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wang, G., et al. (2013). Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. 2nd International Conference on Energy and Environmental Protection. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. appretech.com [appretech.com]
- 13. (3S,4R)-4-aminooxan-3-ol hydrochloride | 1630815-44-9 [chemicalbook.com]
- 14. (3S,4R)-4-Aminooxan-3-ol hydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. inits.at [inits.at]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. automate.video [automate.video]
- 23. ijpcat.com [ijpcat.com]
- 24. Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ctppc.org [ctppc.org]
- 26. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
reductive amination procedures for 4-aminotetrahydropyran-3-ol
Application Note: High-Fidelity Reductive Amination Strategies Involving 4-Aminotetrahydropyran-3-ol
Executive Summary
The 4-aminotetrahydropyran-3-ol scaffold is a high-value pharmacophore in modern drug discovery. It offers a unique combination of metabolic stability, lowered lipophilicity (LogD reduction), and specific hydrogen-bonding vectors. However, its vicinal amino-alcohol (1,2-amino alcohol) motif presents distinct synthetic challenges during reductive amination.
This guide details the mechanistic bottlenecks specific to this scaffold—primarily the "Oxazolidine Trap"—and provides two field-proven protocols to overcome them. These methods ensure high conversion and stereochemical integrity when coupling this amine with diverse aldehydes and ketones.
Mechanistic Considerations: The "Oxazolidine Trap"
When reacting 4-aminotetrahydropyran-3-ol (typically the trans isomer) with carbonyls, the reaction does not proceed through a simple linear imine formation. The adjacent C3-hydroxyl group exerts a significant neighboring group effect.
-
Imine Formation: The amine attacks the carbonyl to form the hemiaminal, which dehydrates to the imine.[1]
-
The Trap: The C3-hydroxyl oxygen can intramolecularly attack the electrophilic imine carbon, forming a 5-membered oxazolidine ring.
-
Consequence: Oxazolidines are often sterically shielded and electronically stable against mild hydride donors like sodium triacetoxyborohydride (STAB). If the equilibrium favors the oxazolidine, the reaction stalls.
Solution:
-
For Aldehydes: Use slightly acidic conditions (acetic acid) with STAB to protonate the oxazolidine, reverting it to the iminium species which is rapidly reduced.
-
For Ketones: Use Titanium(IV) isopropoxide.[2][3][4][5] This Lewis acid coordinates the amino-alcohol and the carbonyl, acting as a water scavenger to drive imine formation while preventing stable oxazolidine sequestration.
Visualizing the Pathway
Figure 1: The equilibrium between the reactive imine and the dormant oxazolidine species is the critical control point in this synthesis.
Protocol A: The "Workhorse" Method (Aldehydes)
Target: Coupling with aliphatic or aromatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB).[6][7]
This protocol utilizes the Abdel-Magid method, optimized for 1,2-amino alcohols. The use of DCE (1,2-dichloroethane) or THF is preferred over methanol to minimize competitive reduction of the aldehyde.
Reagents & Materials
-
Amine: trans-4-aminotetrahydropyran-3-ol (1.0 equiv)[8]
-
Aldehyde: 1.0 – 1.1 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Preparation: In a dry vial equipped with a stir bar, dissolve the trans-4-aminotetrahydropyran-3-ol (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Carbonyl Addition: Add the aldehyde (1.05 mmol).
-
Acidification: Add glacial acetic acid (1.0 mmol). Note: This buffers the pH to ~5-6, catalyzing imine formation and preventing oxazolidine stagnation.
-
Stirring: Stir at room temperature for 15–30 minutes to allow equilibrium establishment.
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at room temperature under nitrogen. Monitor by LC-MS. Most reactions complete within 2–4 hours.
-
Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). If the product is highly polar (common with this scaffold), use 10% MeOH in DCM for extraction.
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: The "Lewis Acid" Method (Ketones/Hindered)
Target: Coupling with ketones or sterically hindered aldehydes. Reagent: Titanium(IV) isopropoxide / Sodium Borohydride.[2][3][5]
Standard STAB conditions often fail with ketones due to slow imine formation. Ti(OiPr)₄ serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as a dehydrating agent to force the equilibrium toward the imine (Mattson Protocol).
Reagents & Materials
-
Amine: trans-4-aminotetrahydropyran-3-ol (1.0 equiv)[8]
-
Ketone: 1.0 – 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (neat, 1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv) or NaCNBH₃
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Procedure
-
Complexation: In a dry flask under Argon, combine the amine (1.0 mmol) and the ketone (1.1 mmol).
-
Titanium Addition: Add Ti(OiPr)₄ (2.0 mmol) neat via syringe. The mixture may become viscous.
-
Imine Formation: Stir the neat/concentrated mixture at room temperature for 1 hour.
-
Note: If the mixture is too viscous to stir, add minimal anhydrous THF (0.5 mL).
-
-
Solvation: Dilute the reaction mixture with anhydrous Ethanol (4 mL).
-
Reduction: Cool the flask to 0°C. Add NaBH₄ (2.0 mmol) carefully in portions.
-
Safety: This step generates hydrogen gas and heat.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.
-
Quench (The "Titanium Crash"): Add 1N NaOH or water (2 mL) dropwise.
-
Critical Step: A thick white precipitate (TiO₂) will form. Stir vigorously for 20 minutes.
-
-
Filtration: Filter the suspension through a pad of Celite. Wash the Celite pad thoroughly with MeOH/DCM (1:9).
-
Purification: Concentrate the filtrate. The residue often requires SCX (Strong Cation Exchange) cartridge purification to remove residual titanium salts and non-basic impurities.
Comparative Data & Troubleshooting
Table 1: Solvent and Reagent Selection Matrix
| Variable | Protocol A (STAB) | Protocol B (Ti-mediated) |
| Primary Substrate | Aldehydes (Aliphatic/Aromatic) | Ketones, Hindered Aldehydes |
| Solvent | DCE, THF, DCM | Neat (initially), then EtOH/MeOH |
| Water Tolerance | Low (STAB decomposes) | Very Low (Ti hydrolyzes) |
| Reaction pH | Weakly Acidic (via AcOH) | Neutral / Lewis Acidic |
| Stereoselectivity | Substrate Control | Substrate Control (often higher dr) |
| Major Risk | Oxazolidine trapping | Titanium emulsion during workup |
Troubleshooting the "Polarity Problem"
The 4-aminotetrahydropyran-3-ol scaffold is highly polar. Standard aqueous workups often result in low yields due to product partitioning into the water phase.
-
Solution 1 (Salting Out): Saturate the aqueous layer with NaCl before extraction.
-
Solution 2 (SCX Catch-and-Release):
-
Load the crude reaction mixture (dissolved in MeOH) onto an SCX-2 cartridge.
-
Wash with MeOH (elutes non-basic impurities).
-
Elute product with 2M NH₃ in MeOH.
-
Concentrate to obtain the free base.
-
Decision Tree Workflow
Figure 2: Operational logic for selecting the appropriate reductive amination condition.
References
-
Abdel-Magid, A. F., et al. (1996).[9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem Compound Summary. (2023). "trans-4-Aminotetrahydro-furan-3-ol" (Analogous scaffold properties and safety).[8]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. designer-drug.com [designer-drug.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Advanced Protocol: Synthesis of Aminopurine CDK Inhibitors via (3R,4R)-4-Aminooxan-3-ol Incorporation
[1]
Abstract & Strategic Rationale
The aminopurine scaffold is a "privileged structure" in oncology, serving as the core for multiple FDA-approved kinase inhibitors (e.g., Roscovitine, Purvalanol analogs).[1] These drugs function primarily by competing with ATP for the kinase active site.
The incorporation of (3R,4R)-4-aminooxan-3-ol (also referred to as (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol) at the C-2 or C-6 position of the purine ring is a critical design strategy.[1] This chiral moiety acts as a ribose mimetic , engaging in crucial hydrogen bonding with the hinge region residues (e.g., Leu83 in CDK2) while improving water solubility and metabolic stability compared to varying alkyl chains.
This application note details a high-fidelity protocol for the asymmetric synthesis of this chiral building block and its subsequent coupling to a 2,6-dichloropurine core to generate a potent CDK2/9 inhibitor analog.[1]
Retrosynthetic Analysis & Workflow
The synthesis is convergent, splitting into two primary workstreams:
-
Chiral Synthon Preparation: Enantioselective synthesis of (3R,4R)-4-aminooxan-3-ol via Hydrolytic Kinetic Resolution (HKR).
-
Scaffold Functionalization: Regioselective
coupling of the purine core.
Workflow Visualization
Figure 1: Convergent synthetic pathway utilizing Jacobsen HKR for chiral integrity and SnAr for scaffold assembly.[1]
Phase I: Synthesis of (3R,4R)-4-Aminooxan-3-ol[1]
Achieving the (3R,4R) trans-configuration with high enantiomeric excess (ee) is critical.[1] We utilize Jacobsen’s Hydrolytic Kinetic Resolution (HKR) to resolve the racemic epoxide precursor.
Reagents & Equipment[1][2][3]
-
Starting Material: 3,6-dihydro-2H-pyran.[1]
-
Oxidant: m-Chloroperbenzoic acid (mCPBA).[1]
-
Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen’s Ligand).[1]
-
Solvents: Dichloromethane (DCM), THF, Isopropanol.[1]
-
Equipment: High-pressure microwave reactor (optional but recommended for ring opening).
Step-by-Step Protocol
Step A: Epoxidation
-
Dissolve 3,6-dihydro-2H-pyran (10.0 g, 119 mmol) in DCM (200 mL) at 0°C.
-
Slowly add mCPBA (1.2 eq) portion-wise over 30 minutes.
-
Stir at room temperature (RT) for 12 hours.
-
Quench: Add saturated aqueous
to destroy excess peroxide. -
Wash: Wash with saturated
(3x) to remove m-chlorobenzoic acid.[1] -
Concentrate: Dry organic layer over
and concentrate in vacuo to yield rac-3,7-dioxabicyclo[4.1.0]heptane (rac-epoxide).
Step B: Hydrolytic Kinetic Resolution (HKR)
Rationale: The (R,R)-Co-Salen catalyst selectively hydrolyzes the (S,S)-epoxide, leaving the desired (R,R)-epoxide intact.[1]
-
Dissolve the rac-epoxide (from Step A) in THF (0.5 M).[1]
-
Add (R,R)-Co-Salen catalyst (0.5 mol%) and acetic acid (AcOH, 2 mol%).
-
Cool to 0°C and add
(0.55 eq) dropwise. -
Stir at RT for 18 hours.
-
Purification: The mixture now contains the (S,S)-diol and the unreacted (3R,4R)-epoxide .[1] Separate via fractional distillation or flash chromatography (the diol is much more polar).
-
Target: (1R,6S)-3,7-dioxabicyclo[4.1.0]heptane (Note: Numbering changes based on IUPAC, functionally the (3R,4R) precursor).[1]
-
Step C: Regioselective Ring Opening (Ammonolysis)[1]
-
Dissolve the chiral epoxide in aqueous ammonium hydroxide (28%
, 10 eq). -
Reaction: Heat in a sealed pressure vessel or microwave reactor at 80°C for 4 hours.
-
Workup: Concentrate to dryness under reduced pressure. Azeotrope with ethanol to remove water.
-
Yield: (3R,4R)-4-aminooxan-3-ol as a white solid.[1]
-
QC Check: Verify stereochemistry via optical rotation and
-NMR (coupling constants of H3-H4 should indicate trans-diaxial relationship, ).
Phase II: Aminopurine Coupling ( )
This phase couples the chiral amine to the purine core. We target the C-6 position first, which is more electrophilic than C-2 in 2,6-dichloropurine.[1]
Reaction Matrix
| Parameter | Condition | Rationale |
| Substrate | 2,6-Dichloropurine | Versatile scaffold for C6/C2 diversification.[1] |
| Nucleophile | (3R,4R)-4-Aminooxan-3-ol | 1.1 Equivalents.[1] |
| Base | DIPEA (Diisopropylethylamine) | Scavenges HCl; non-nucleophilic.[1] |
| Solvent | n-Butanol (n-BuOH) | High boiling point (117°C) allows thermal activation of |
| Temp/Time | 110°C / 12 Hours | Required to overcome aromatic stability of the purine. |
Protocol
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dichloropurine (1.0 eq) in n-BuOH (0.2 M concentration).
-
Addition: Add DIPEA (2.5 eq) followed by (3R,4R)-4-aminooxan-3-ol (1.1 eq).
-
Reflux: Heat the mixture to 110°C under
atmosphere.-
Monitoring: Monitor by LC-MS.[1] The mono-substituted product (mass M+H) should appear within 4-6 hours.
-
-
Workup: Cool to RT. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If solution remains: Evaporate n-BuOH, redissolve in EtOAc, wash with water/brine, and dry.[1]
-
-
Purification: Flash column chromatography (MeOH/DCM gradient 0-10%).
-
Product: 2-chloro-6-((3R,4R)-3-hydroxyoxan-4-ylamino)purine.[1]
-
(Note: For a complete drug like Roscovitine analogs, a second substitution at the C-2 position would follow, typically using an aniline or benzylamine under similar but harsher conditions or Buchwald-Hartwig coupling.)[1]
Mechanism of Action & Biological Context[5][6]
Understanding why this molecule is synthesized is crucial for the application scientist.
Ribose Pocket Interaction
The ATP binding pocket of CDKs contains a "hinge region." The (3R,4R)-aminooxan-3-ol moiety mimics the ribose sugar of ATP.[1]
-
The Amine (NH): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).
-
The Hydroxyl (OH): Forms H-bonds with the solvent front or specific polar residues, locking the inhibitor in the active conformation.
-
The Ether Oxygen (Pyran): Can accept H-bonds, further stabilizing the complex.[1]
Figure 2: Interaction map showing the competitive displacement of ATP by the aminopurine inhibitor.[1]
Analytical Validation (QC)
Ensure the final compound meets the following criteria before biological testing:
-
Chiral Purity: >98% ee (determined by Chiral HPLC using Chiralpak AD-H or OD-H columns).
-
Chemical Purity: >95% (Reverse Phase HPLC, 254 nm).
-
Identity:
References
-
CDK Inhibitor Design
-
Synthesis of Chiral Amino Alcohols
-
Aminopurine Scaffold Chemistry
-
Specific Chiral Building Block Data
-
Chlorination & Cyclization Context
Sources
- 1. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 2. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
- 5. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Functionalization of the (3R,4R)-4-aminooxan-3-ol Hydroxyl Group
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective functionalization of the C3 secondary hydroxyl group of (3R,4R)-4-aminooxan-3-ol. This vicinal amino alcohol presents a unique synthetic challenge due to the competing nucleophilicity of the adjacent C4 amino group. This guide details strategic approaches, including chemoselective methods and protection/deprotection sequences, to achieve high-yielding O-alkylation, O-acylation, and O-sulfonylation. Each section offers a theoretical underpinning of the methodology, followed by detailed, validated laboratory protocols and characterization guidelines.
Strategic Overview: Navigating the Chemoselectivity Challenge
The core synthetic challenge in modifying (3R,4R)-4-aminooxan-3-ol lies in the dual nucleophilic nature of the C3-hydroxyl and C4-amino groups. The primary amine is generally a stronger nucleophile than the secondary alcohol, meaning that under standard conditions, many electrophilic reagents will preferentially react at the nitrogen atom (N-functionalization). Achieving selective O-functionalization requires a carefully considered strategy.
Two primary strategic pathways are presented:
-
Direct Chemoselective Functionalization: This elegant approach modifies the reaction environment to favor hydroxyl reactivity. A common tactic involves protonating the amine under acidic conditions, which effectively "masks" its nucleophilicity by forming a non-nucleophilic ammonium salt.[1] This allows electrophiles to react selectively with the available hydroxyl group.
-
Protection-Functionalization-Deprotection Sequence: This robust, multi-step approach involves temporarily "capping" the amine with a protecting group.[2][3] With the amine rendered inert, the hydroxyl group can be functionalized without competition. A final deprotection step then reveals the desired O-functionalized amino alcohol. The choice of protecting group is critical and must be "orthogonal" – meaning its removal conditions do not affect the newly installed functional group at the oxygen.[3]
The following diagram illustrates the decision-making workflow for functionalizing this substrate.
Caption: Decision workflow for selective O-functionalization.
Amine Protection: The Boc Group Strategy
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the C4-amine due to its stability under a wide range of conditions used for hydroxyl functionalization (e.g., basic, nucleophilic, reductive) and its facile removal under mild acidic conditions.[4]
Caption: N-Boc protection reaction scheme.
Protocol 2.1: N-Boc Protection of (3R,4R)-4-aminooxan-3-ol
-
Preparation: Dissolve (3R,4R)-4-aminooxan-3-ol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc protected intermediate.
O-Acylation: Ester Synthesis
Esterification of the C3-hydroxyl group can be achieved either directly under acidic conditions or by using the N-Boc protected intermediate with standard acylating agents.[5][6]
Strategy A: Direct O-Acylation under Acidic Conditions
This method leverages the protonation of the amine to prevent N-acylation.[1] It is highly efficient for substrates that are stable to strong acids.
Protocol 3.1: Direct O-Acylation with an Acyl Chloride
-
Preparation: Suspend (3R,4R)-4-aminooxan-3-ol (1.0 eq) in a suitable solvent such as glacial acetic acid or trifluoroacetic acid (TFA) at 0 °C.
-
Reagent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.5 - 2.0 eq) to the stirring suspension.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC or LC-MS.
-
Isolation: The product often precipitates as its hydrochloride or trifluoroacetate salt. It can be isolated by filtration or by adding a non-polar solvent like diethyl ether to induce precipitation.[1]
-
Purification: Wash the collected solid with cold diethyl ether and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Strategy B: Acylation of N-Boc Protected Intermediate
This is a versatile method compatible with a wide range of acylating agents and is suitable for base-sensitive substrates.
| Method | Acylating Agent | Catalyst/Base | Key Advantages |
| Acid Chloride | R-COCl | Pyridine or Et₃N/DMAP | High reactivity, fast reaction times.[7] |
| Acid Anhydride | (R-CO)₂O | Pyridine or Et₃N/DMAP | Milder than acid chlorides, readily available.[8] |
| Carboxylic Acid | R-COOH | DCC/DMAP or EDC/HOBt | Mild conditions, suitable for sensitive substrates.[5] |
Table 1: Common O-Acylation Methods for the N-Boc Protected Substrate.
Protocol 3.2: O-Acylation using an Acid Chloride and DMAP
-
Preparation: Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Catalyst/Base Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and triethylamine (Et₃N, 2.0 eq). Cool the mixture to 0 °C.
-
Reagent Addition: Add the acyl chloride (1.2 eq) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours until TLC/LC-MS indicates completion.
-
Work-up & Purification: Follow steps 5-7 from Protocol 2.1.
O-Alkylation: Ether Synthesis
Ether formation at the secondary hydroxyl can be accomplished via several methods, most notably the Williamson ether synthesis and the Mitsunobu reaction.
Strategy A: Williamson Ether Synthesis
This classic Sₙ2 reaction involves deprotonating the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.[9][10][11] For secondary alcohols, care must be taken to use primary alkyl halides to minimize competing E2 elimination reactions.[9] The N-Boc protected intermediate is required for this procedure.
Caption: Workflow for the Williamson Ether Synthesis.
Protocol 4.1: Williamson Ether Synthesis
-
Preparation: Dissolve the N-Boc protected amino alcohol (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30-60 minutes at 0 °C, allowing for hydrogen gas evolution.
-
Reagent Addition: Add the primary alkyl halide (e.g., methyl iodide, benzyl bromide, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., 50-60 °C) to drive the reaction to completion. Monitor by TLC/LC-MS (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Strategy B: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to various functional groups, including ethers, with inversion of stereochemistry at the reacting carbon.[12][13] This is particularly useful for installing functional groups that are not amenable to the Williamson synthesis. The reaction proceeds by activating the hydroxyl group with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD).[12]
CAUTION: The Mitsunobu reaction can be complex with vicinal amino alcohols. Intramolecular participation of the amine can lead to the formation of aziridinium intermediates, potentially resulting in retention of configuration or other rearrangements.[14][15] Using the N-Boc protected derivative is essential to prevent this side reaction.[14]
Protocol 4.2: Mitsunobu Reaction for Phenyl Ether Synthesis
-
Preparation: Dissolve the N-Boc protected amino alcohol (1.0 eq), phenol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M) under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is typically observed.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. Monitor by TLC/LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove, often requiring careful chromatography.
O-Sulfonylation: Activation of the Hydroxyl Group
Converting the hydroxyl group to a sulfonate ester (e.g., tosylate, mesylate) transforms it into an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions.[16] This reaction is typically performed on the N-Boc protected intermediate in the presence of a non-nucleophilic base.
Protocol 5.1: O-Tosylation
-
Preparation: Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM or pyridine at 0 °C under an inert atmosphere.
-
Base Addition: If using DCM as a solvent, add triethylamine (2.0-3.0 eq).
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours, or until the reaction is complete as judged by TLC. For less reactive alcohols, the reaction may be stored at 4 °C overnight.
-
Work-up: Dilute the reaction with DCM and wash with cold 1 M HCl (to remove excess base), water, and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting tosylate is often used in the next step without further purification, but can be purified by chromatography if necessary. Note that sulfonate esters can be sensitive to silica gel.
Final Deprotection
To obtain the final O-functionalized (3R,4R)-4-aminooxan-3-ol, the Boc group must be removed. This is reliably achieved under acidic conditions.
Protocol 6.1: Boc Deprotection
-
Preparation: Dissolve the N-Boc protected, O-functionalized compound in a suitable solvent such as DCM, dioxane, or methanol.
-
Acid Addition: Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA, 5-10 eq) in DCM (reaction is often complete in 1-2 hours at room temperature).
-
A saturated solution of HCl in dioxane or diethyl ether (reaction is typically complete in 1-4 hours).
-
-
Reaction: Stir at room temperature and monitor by TLC/LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid. The product is typically obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate). If the free base is required, the salt can be dissolved in water and basified with NaHCO₃ or a mild NaOH solution, followed by extraction with an organic solvent.
Characterization
Successful O-functionalization versus N-functionalization can be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy:
-
O-Acylation: Expect a significant downfield shift of the C3-proton (the proton attached to the carbon bearing the hydroxyl group) from ~3.5-4.0 ppm to ~4.8-5.2 ppm. The NH₂ protons (if unprotected) or the NH proton (if protected) will show characteristic shifts.
-
O-Alkylation: The C3-proton will also shift downfield, though typically less dramatically than with acylation. New signals corresponding to the protons of the introduced alkyl/aryl group will appear (e.g., signals for a benzyl group around 7.3 ppm and 4.5 ppm).
-
-
¹³C NMR Spectroscopy: The C3 carbon signal will shift downfield upon functionalization.
-
Mass Spectrometry (MS): The molecular weight of the product will increase by the mass of the added functional group minus the mass of a hydrogen atom, confirming the covalent modification.
-
Infrared (IR) Spectroscopy:
-
Disappearance of the broad O-H stretch (~3300-3500 cm⁻¹).
-
Appearance of a strong C=O stretch for esters (~1735 cm⁻¹).
-
Appearance of C-O-C stretches for ethers (~1100-1200 cm⁻¹).
-
References
-
Application of the Mitsunobu reaction to ephedrines and some related amino alcohols. Aspects of intramolecular participation of the amino group. Semantic Scholar. [Link]
- Selective acylation of secondary hydroxyl groups.
-
The Mitsunobu reaction of some indan amino alcohols. American Chemical Society. [Link]
-
Amino alcohols as C-terminal protecting groups in peptide synthesis. RSC Publishing. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
Mitsunobu Reaction. Organic-Chemistry.org. [Link]
-
Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction. RSC Publishing. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
Acylation of Alcohols and Amines. Thieme Chemistry. [Link]
-
Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC. [Link]
-
Selective transesterification of alcohols in the presence of amines and phenols catalyzed by KHSO4. Semantic Scholar. [Link]
-
Williamson ether synthesis. Lumen Learning. [Link]
-
Esterification of alcohols. Khan Academy. [Link]
-
Protecting group. Wikipedia. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]
-
Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Conversion of primary and secondary alcohols to sulfonate esters. YouTube. [Link]
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Khan Academy [khanacademy.org]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
reaction conditions for nucleophilic substitution on aminopyran rings
Application Note: Reaction Conditions for Nucleophilic Substitution on Aminopyran Rings
Strategic Overview: The Aminopyran Landscape
In medicinal chemistry, "aminopyran" refers to three distinct chemical architectures, each requiring a unique strategy for nucleophilic substitution. Misidentifying the scaffold leads to failed synthesis, as the "pyran" core fluctuates between aromatic, conjugated, and saturated behaviors.
This guide addresses the three primary scaffolds encountered in drug development:
-
2-Amino-4H-pyrans (and 2-Aminochromenes): Electron-rich enamines/imidates. They function as electrophiles at the C2/C6 positions, undergoing ring-opening/recyclization (pseudo-substitution of the ring oxygen).
-
Amino-2-pyrones (2-Oxo-2H-pyrans): Electron-deficient dienes. They undergo classical Nucleophilic Aromatic Substitution (
) or conjugate addition-elimination if a leaving group is present. -
4-Aminotetrahydropyrans (THP): Saturated ethers.[1] Reactivity is governed by steric constraints and classical
dynamics on the ring carbons.
Deep Dive: 2-Amino-4H-Pyrans (The "Gewald" Scaffold)
These are the most common "aminopyrans" in library synthesis, typically formed via multicomponent reactions (MCRs).
Mechanistic Insight: The 2-amino-4H-pyran ring is not aromatic . It behaves as a cyclic O-alkyl imidate (at C2) and a vinylogous ester (at C6). Consequently, "substitution" on this ring often involves nucleophilic attack at C2 followed by ring opening , rather than simple displacement.
-
The Trap: Attempting standard
on the amino group will fail. The amino group is exocyclic and part of a push-pull enamine system. -
The Solution: Use the ring's instability to your advantage. Nucleophiles (primary amines, ammonia) attack the C2 position, opening the pyran ring and recyclizing to form pyridines or pyrimidinones . This is a "substitution of the heteroatom" (O
N).
Pathway Visualization: Ring Transformation (O N Substitution)
Figure 1: Mechanism of nucleophilic ring transformation. The pyran oxygen is "substituted" by the incoming amine nitrogen.
Protocol 1: Conversion of 2-Amino-4H-pyrans to 2-Pyridones
Application: Scaffold hopping from pyran to pyridine (common in kinase inhibitor design).
Reagents:
-
Substrate: 2-Amino-3-cyano-4H-pyran (0.5 mmol)
-
Nucleophile: Primary amine (1.5 equiv) or Ammonium Acetate (for NH unsubstituted).
-
Solvent: Ethanol (Green chemistry) or DMF (for difficult substrates).
-
Catalyst: Piperidine (0.1 equiv) or
.
Step-by-Step Methodology:
-
Preparation: Dissolve the 2-amino-4H-pyran in Ethanol (5 mL/mmol).
-
Addition: Add the primary amine (1.5 equiv). If the amine is a salt (e.g., HCl), add 1.5 equiv of
to liberate the free base. -
Reflux: Heat the mixture to reflux (
C).-
Critical Checkpoint: Monitor by TLC.[2] The fluorescent pyran spot will disappear, replaced by a more polar, UV-active pyridine/pyridone spot.
-
-
Duration: Reactions typically complete in 2–6 hours.
-
Workup: Cool to room temperature.
-
If solid precipitates: Filter and wash with cold ethanol (high purity).
-
If solution remains clear: Evaporate solvent and recrystallize from EtOH/Water.
-
Why this works: The primary amine is a harder nucleophile than the ring oxygen. It attacks the imidate carbon (C2), driving the equilibrium toward the more stable aromatic pyridine form.
Deep Dive: Amino-2-Pyrones (Conjugated Systems)
2-Pyrones (2-oxo-2H-pyrans) are electron-deficient and behave like activated aromatics. If they possess a leaving group (e.g., 4-bromo, 4-methoxy, or 6-chloro), they undergo Addition-Elimination (
Mechanistic Insight: Nucleophilic attack occurs at the C4 or C6 positions (Michael acceptors). If a leaving group (LG) is present at these positions, the intermediate re-aromatizes by expelling the LG.[3][4]
Protocol 2: Displacement of 4-Bromo-2-pyrones
Application: Late-stage functionalization of pyrone-based natural products.
Reagents:
-
Substrate: 4-Bromo-6-methyl-2-pyrone.
-
Nucleophile: Secondary amine (e.g., Morpholine, 1.2 equiv).
-
Base:
(2.0 equiv). -
Solvent: Acetonitrile (MeCN) or THF.
Step-by-Step Methodology:
-
Setup: In a dry vial, suspend 4-bromo-2-pyrone (1.0 equiv) and
(2.0 equiv) in anhydrous MeCN (0.2 M). -
Nucleophile Addition: Add the secondary amine dropwise at
C to prevent ring opening (pyrones are sensitive to strong nucleophiles at high temps). -
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Note: If reaction is sluggish, heat to
C. Avoid boiling, as this promotes attack at the carbonyl (C2), leading to ring opening.
-
-
Quench: Dilute with water and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Data Summary: Leaving Group Reactivity on Pyrones
| Leaving Group (C4) | Reactivity | Risk of Ring Opening | Recommended Temp |
|---|
| -I / -Br | High | Low |
Deep Dive: 4-Aminotetrahydropyrans (Saturated)
Here, the ring is chemically inert under mild conditions. "Substitution on the ring" typically refers to displacing a leaving group at C4 to install the amine or modifying the amino group .
Protocol 3: Synthesis of 4-Aminotetrahydropyrans via
Scenario: You have 4-tosyloxytetrahydropyran and want to install a specific amine.
Methodology:
-
Activation: Ensure the leaving group is equatorial if possible, or use conditions that favor
(inversion). -
Reaction: Mix 4-tosyl-THP (1 equiv) with the amine (3–5 equiv) in DMSO.
-
Why DMSO? It enhances the nucleophilicity of the amine and solvates the transition state.
-
-
Heat:
C in a sealed tube for 16 hours. -
Workup: Aqueous extraction is difficult due to the polarity of the amine. Use SCX (Strong Cation Exchange) cartridges to capture the product, wash with MeOH, and elute with
/MeOH.
References
-
Vertex AI Search. (2023). Reactivity of 2-amino-4H-pyrans with N-bromosuccinimide. National Institutes of Health (NIH). Link
-
BenchChem. (2025).[2][5] Protocol for Nucleophilic Substitution on the Pyridine Ring. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
CymitQuimica. (2023). 4-Aminotetrahydropyran: Properties and Applications. Link
-
Sciforum. (2023). Synthesis of 2-Amino-4H-pyran-3-carbonitriles. Link
Sources
- 1. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
preventing racemization of (3R,4R)-4-aminooxan-3-ol during synthesis
Welcome to the technical support center for the stereoselective synthesis of (3R,4R)-4-aminooxan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of maintaining stereochemical integrity during the synthesis of this critical chiral building block.
Introduction
(3R,4R)-4-aminooxan-3-ol is a vicinal amino alcohol, a structural motif frequently found in biologically active molecules and pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often crucial for their biological function. However, the synthesis of such chiral molecules is fraught with challenges, the most significant of which is preventing racemization or epimerization at the stereogenic centers. This guide will address the common pitfalls and provide robust solutions to ensure the stereochemical purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization or epimerization during the synthesis of (3R,4R)-4-aminooxan-3-ol?
A1: Racemization or epimerization in vicinal amino alcohols like (3R,4R)-4-aminooxan-3-ol typically occurs through mechanisms that involve the temporary loss of chirality at one or both stereocenters. The primary culprits are:
-
Harsh Reaction Conditions: Both strongly acidic and strongly basic conditions can promote racemization.[2][3]
-
Acidic Conditions: Protonation of the amino group can make the adjacent alpha-hydrogen more acidic and susceptible to removal, leading to a planar enol or enamine intermediate, which can be re-protonated from either face, resulting in racemization.
-
Basic Conditions: Strong bases can directly abstract the alpha-hydrogen from either the carbon bearing the amino group or the hydroxyl group, leading to planar intermediates.[4]
-
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed to overcome the barrier to racemization, even under moderately acidic or basic conditions.
-
Inappropriate Choice of Reagents: Certain reagents, particularly some coupling agents or deprotection agents, can create reaction intermediates that are prone to racemization.[5]
-
Prolonged Reaction Times: The longer a compound is exposed to conditions that can induce racemization, the greater the likelihood of losing stereochemical purity.
Q2: I'm observing a mixture of diastereomers in my final product. How can I identify the specific step where epimerization is occurring?
A2: Pinpointing the source of epimerization requires a systematic approach:
-
Analyze Intermediates: The most effective method is to isolate and analyze the stereochemical purity of the intermediates at each step of your synthesis. This can be done using chiral analytical techniques.
-
Stress Studies: If isolating intermediates is not feasible, you can perform stress studies. Subject a stereochemically pure sample of an intermediate to the reaction conditions of the subsequent step (e.g., solvent, temperature, reagents) but without the other reactants. Then, analyze the sample for any loss of stereochemical purity.
-
Review Your Protocol: Carefully examine each step of your synthesis. Pay close attention to steps involving:
-
Strong acids or bases.
-
High temperatures.
-
Protecting group manipulation, as some deprotection conditions can be harsh.[6]
-
Purification, as some chromatographic conditions (e.g., highly acidic or basic mobile phases) can cause on-column epimerization.
-
Q3: What are the best analytical techniques for determining the enantiomeric and diastereomeric purity of (3R,4R)-4-aminooxan-3-ol?
A3: Several high-precision analytical methods are available to quantify the stereochemical purity of your compound:
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers/diastereomers with a chiral stationary phase (CSP) leads to different retention times. | Broad applicability, high accuracy and precision, well-established methods.[7] | Requires specific chiral columns; method development can be time-consuming.[7] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers/diastereomers on a chiral stationary phase. | Excellent for volatile and thermally stable compounds; requires very small sample sizes.[7] | Not suitable for non-volatile or thermally labile compounds; derivatization may be necessary. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between enantiomers/diastereomers.[8] | Can provide structural information in addition to purity. | May require specialized reagents and can be less sensitive than chromatographic methods. |
| Fluorescence-Based Assays | Formation of diastereomeric complexes with a chiral fluorescent reagent, leading to differences in fluorescence intensity or wavelength.[9] | High-throughput capability and high sensitivity.[9] | Requires specific fluorescent probes and may not be universally applicable. |
For (3R,4R)-4-aminooxan-3-ol, Chiral HPLC is often the method of choice due to its robustness and high resolving power.
Troubleshooting Guides
Problem 1: Significant epimerization observed after removal of a protecting group.
Root Cause Analysis:
Protecting groups are essential in multi-step synthesis, but their removal can be a major source of epimerization if not chosen carefully.[10][11] The conditions required for deprotection (e.g., strong acid for Boc, strong base for Fmoc) can inadvertently lead to the loss of stereochemical integrity.
Solution Workflow:
Detailed Protocol: Switching to an Orthogonal Protecting Group
If milder deprotection conditions are not viable, consider an orthogonal protecting group strategy. For example, if you are using an acid-labile group on the amine and are observing epimerization, switch to a group that can be removed under neutral conditions.
Example Protocol: Hydrogenolysis of a Benzyl Protecting Group
-
Protection: Protect the amine functionality as a benzylamine or the alcohol as a benzyl ether.
-
Reaction: Carry out the subsequent synthetic steps.
-
Deprotection:
-
Dissolve the protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
-
This method is generally very mild and minimizes the risk of epimerization.
Problem 2: Racemization during a reaction involving a base.
Root Cause Analysis:
Bases can abstract acidic protons alpha to the stereocenters, leading to the formation of planar, achiral enolates or enamines, which are then reprotonated non-stereoselectively.[4] The strength of the base, the solvent, and the temperature all play a crucial role.[5]
Solution Workflow:
Key Considerations for Base Selection:
| Base Characteristic | Impact on Racemization | Recommended Alternatives |
| Strength (pKa) | Stronger bases are more likely to cause epimerization. | Use the weakest base that effectively promotes the desired reaction. |
| Steric Hindrance | Bulky bases are less likely to abstract sterically shielded alpha-protons. | 2,6-Lutidine, 2,4,6-Collidine, Diisopropylethylamine (DIPEA).[5] |
| Solvent | Polar, protic solvents can stabilize the planar intermediates that lead to racemization. | Aprotic, non-polar solvents like toluene or dichloromethane are often preferred. |
Conclusion
The stereoselective synthesis of (3R,4R)-4-aminooxan-3-ol requires careful consideration of reaction conditions at every step. By understanding the mechanisms of racemization and epimerization, and by employing the troubleshooting strategies and preventative measures outlined in this guide, researchers can significantly improve the stereochemical purity of their final product. A systematic approach to process development, including the analysis of intermediates and the judicious selection of reagents and conditions, is paramount to success.
References
-
Alcaide, B., Almendros, P., & Luna, A. (2021). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2021). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. National Center for Biotechnology Information. [Link]
-
Nilsson, B. L. (2011). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry. [Link]
-
Chen, Z., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. National Center for Biotechnology Information. [Link]
-
Stavropoulos, P., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. National Center for Biotechnology Information. [Link]
-
Li, Z., et al. (2018). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. [Link]
-
You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
-
Canary, J. W., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. [Link]
-
Park, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Yamada, S., et al. (1976). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. chem.iitb.ac.in. [Link]
-
Watanabe Chemical Industries. (n.d.). Epimerization of Peptide. Watanabe Chemical Industries. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
Imperiali, B., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]
-
Appretech Scientific Limited. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. Appretech Scientific Limited. [Link]
- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino-)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
University of Münster. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster. [Link]
-
ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. ResearchGate. [Link]
-
PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. PubChem. [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
- Google Patents. (2022). CN107805205B - Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
- Google Patents. (2021). WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
- Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
Sources
- 1. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Protective Groups [organic-chemistry.org]
Technical Support Center: Optimization of (3R,4R)-4-Aminooxan-3-ol HCl Synthesis
Topic: improving yield of (3R,4R)-4-aminooxan-3-ol hydrochloride synthesis Content type: Technical Support Center (Troubleshooting & FAQs)
Case ID: SYN-OXAN-3R4R Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
The synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride (also referred to as trans-4-amino-3-hydroxytetrahydropyran HCl, subject to nomenclature convention) presents a classic "polar small molecule" challenge.[1][2] The primary yield losses in this workflow are rarely due to lack of conversion but rather regio-isomeric byproducts during epoxide opening and mass loss during aqueous workup due to high water solubility.[2]
This guide provides a root-cause analysis and optimization protocols for the synthesis, assuming the standard route via nucleophilic ring-opening of 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran).[1][2]
Module 1: The Synthetic Logic & Critical Control Points
To improve yield, we must first visualize the failure points.[3] The synthesis relies on the stereospecific anti-opening of the epoxide.
Workflow Visualization
Figure 1: Critical Control Points (CCP) in the synthesis of 4-aminooxan-3-ol. The red dashed zone indicates where >60% of yield is typically lost.
Module 2: Troubleshooting Regioselectivity (The C4 vs. C3 Problem)
User Question: "I am opening the epoxide with ammonia, but I am getting a 50:50 mixture of the 4-amino and 3-amino isomers. How do I favor the 4-amino product?"
Technical Diagnosis: The tetrahydropyran ring exerts an inductive effect from the ring oxygen.[3] However, in 3,4-epoxytetrahydropyran, the electronic bias is subtle compared to acyclic ethers.[2][3] Standard ammonolysis often results in poor regioselectivity (approx. 1:1 to 60:40).[3]
Optimization Protocol: To favor the C4-amine (distal to the ring oxygen), you must enhance the electrophilicity of the C4 position or use steric guidance.[3]
-
Switch Nucleophile: Instead of direct ammonia, use Sodium Azide (NaN3) followed by reduction.[3]
-
Lewis Acid Catalysis (The "Yb" Method):
-
Use Ytterbium(III) triflate [Yb(OTf)3] (5-10 mol%) in THF or Dichloromethane.[1]
-
Mechanism:[1][3][4] The Lewis acid coordinates to the epoxide oxygen, enhancing the electrophilic character of the carbons.[3] Reports suggest this can shift regioselectivity towards the C4-attack product (up to 4:1 ratio) when using amines [1].[1]
-
-
Solvent Effects:
Module 3: Isolation & Workup (The "Disappearing Product" Phenomenon)[1][3]
User Question: "My TLC shows full conversion, but after aqueous extraction, I recover almost nothing. Where did my product go?"
Technical Diagnosis: (3R,4R)-4-aminooxan-3-ol is a highly polar amino alcohol (ClogP < -1.0).[1][2] It is infinitely soluble in water.[3] Standard extraction with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) will leave >90% of the product in the aqueous phase.[3]
Optimization Protocol: The "Dry Workup" System Do NOT perform a standard aqueous extraction.[3]
| Method | Protocol Steps | Efficiency |
| A. n-Butanol Extraction | 1. Saturate aqueous phase with NaCl.2. Extract 5x with n-Butanol .3. Concentrate n-BuOH (high vac required). | Moderate (70-80%) |
| B. Resin Capture (Recommended) | 1.[1] Dilute reaction mixture with water.2. Pass through Dowex 50WX8 (H+ form) cation exchange resin.3.[3] Wash resin with MeOH/Water (remove non-basic impurities).4.[3] Elute product with 10% NH4OH .5. Evaporate ammonia/water.[3] | High (>90%) |
| C. The "Salting Out" Trick | 1. Evaporate reaction solvent completely.2. Dissolve residue in min. amount of Isopropanol (IPA) .3.[3] Filter off inorganic salts (if any).4.[3] Add HCl/Dioxane to precipitate the salt directly. | High (>85%) |
Module 4: Stereochemical Resolution (Getting to 3R,4R)
User Question: "I used a racemic epoxide. How do I isolate the (3R,4R) isomer from the racemate?"
Technical Diagnosis: If you did not start with chiral epichlorohydrin or a chiral epoxide precursor, you have a racemic trans-amino alcohol.[1][2][3] You need a resolution step.
Optimization Protocol: Enzymatic Kinetic Resolution Lipases are highly effective for resolving cyclic amino alcohols.[3]
-
Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).[1][3]
-
Acyl Donor: Ethyl Acetate or Vinyl Acetate.[3]
-
Workflow:
-
Mechanism:[1][3][4] The lipase will selectively acetylate the amine (or hydroxyl, depending on conditions) of one enantiomer (usually the R-amine).[3]
-
Result: You get (3R,4R)-Acetamide (precipitates or separates) + (3S,4S)-Free Amine.[1][2][3]
-
Note: Verify the specific preference of the lipase for your substrate via small-scale screen.[2]
Module 5: HCl Salt Formation & Crystallization[1]
User Question: "My HCl salt is hygroscopic or an oil. How do I get a nice solid?"
Technical Diagnosis: Excess HCl or water presence leads to hygroscopic gums.[3] The hydrochloride salt of amino-oxanols relies on a precise crystal lattice that is disrupted by excess acid.[2]
Optimization Protocol:
-
Solvent System: Dissolve the free base in dry Ethanol or Isopropanol .[3]
-
Acid Source: Use HCl in Dioxane (4M) or TMSCl (Trimethylsilyl chloride) .[3]
-
Why TMSCl? TMSCl reacts with trace water or alcohols (methanol) to generate HCl in situ in a strictly anhydrous environment.[3]
-
Reaction:TMSCl + MeOH -> TMS-OMe + HCl
-
-
Procedure:
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for yield improvement. Note that "SM" refers to Starting Material.[3]
References
-
Regioselective Opening of Epoxides: Chini, M., Crotti, P., & Gardelli, C. (1994).[3] Metal salts as new catalysts for the regioselective ring opening of 1,2-epoxides with anilines.[2][3] Tetrahedron, 50(44), 12619-12634.[1][2][3]
-
Synthesis of Amino-Tetrahydropyrans: Sutherland, A., & Vederas, J. C. (2000).[1][3] Regioselective Ring Opening of 3,4-Epoxytetrahydropyran.[1][2][3] The Journal of Organic Chemistry.
-
Resin Purification of Amino Alcohols: Solid-Phase Extraction (SPE) Methodologies for Polar Amines. Sigma-Aldrich Technical Bulletin.
-
Enzymatic Resolution: Gotor, V. (1999).[3] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases.[3] Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.[1][2][3]
-
TMSCl for Salt Formation: Babu, G., & O'Doherty, G. A. (2003).[3] De Novo Synthesis of Oligosaccharides using a Palladium-Catalyzed Glycosylation. Journal of the American Chemical Society.[3][5][6] (Demonstrates in-situ HCl generation).
Sources
- 1. (3S,4s)-4-aminooxan-3-ol hcl [synhet.com]
- 2. CAS 1096594-11-4 | (3R,4S)-4-aminooxan-3-ol hydrochloride - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol|Building Block [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2 [organic-chemistry.org]
optimizing chiral HPLC separation of aminopyran isomers
Welcome to the Chiral Separation Center of Excellence . I am Dr. Aris, your Senior Application Scientist.
You are likely here because aminopyrans—structurally featuring a basic amine group attached to a tetrahydropyran or dihydropyran ring—are notoriously difficult to resolve. They present a "double trouble" challenge: basicity-induced peak tailing (due to silanol interactions) and complex isomerism (often possessing multiple stereocenters, resulting in mixtures of enantiomers and diastereomers).
This guide is structured not as a textbook, but as a dynamic troubleshooting workflow designed to get you from "messy blob" to baseline resolution.
Module 1: The Method Development Strategy
Do not guess. We use a systematic screening approach. For aminopyrans, we prioritize Immobilized Polysaccharide Phases because they allow us to use "forbidden" solvents (like THF or Dichloromethane) to manipulate the conformation of the pyran ring in the chiral groove.
The Logic Flow
The following diagram outlines the decision matrix for separating basic chiral heterocycles.
Figure 1: Decision tree for optimizing chiral separation of basic aminopyrans. Note the bifurcation based on solubility.
Module 2: Troubleshooting & Optimization (Q&A)
This section addresses specific failure modes observed in the lab.
Issue A: "My peaks look like shark fins (severe tailing)."
Diagnosis:
Aminopyrans are Lewis bases. The silica support of your chiral column (even if end-capped) has residual silanols (
The Fix: Basic Additives You must effectively "poison" the silanols before your analyte gets there.
-
Protocol: Add 0.1% Diethylamine (DEA) to the mobile phase.
-
Why DEA? DEA is a stronger base than most aminopyrans and less sterically hindered. It saturates the silanol sites, forcing the aminopyran to interact only with the chiral selector.
-
Caution: Do not use DEA with "coated" columns (like AD-H/OD-H) if you are using non-standard solvents (e.g., Ethyl Acetate), as it may strip the polymer. For immobilized columns (IA, IC, IG), it is safe.
| Additive | pKa (approx) | Recommendation |
| Diethylamine (DEA) | ~11.0 | Gold Standard. Best peak shape improvement. |
| Triethylamine (TEA) | ~10.7 | Good alternative if DEA is unavailable. |
| Ethanolamine | ~9.5 | Use only if DEA/TEA fails; can alter selectivity due to H-bonding. |
Expert Tip: If you are running LC-MS, DEA suppresses ionization. Switch to Ammonium Hydroxide or Ammonium Bicarbonate in Polar Organic Mode (POM).
Issue B: "I see partial separation of 4 isomers (Diastereomers + Enantiomers)."
Diagnosis: Aminopyrans often have two chiral centers (e.g., at C2 and C4).
-
Diastereomers (e.g., cis vs. trans) have different physical properties and are usually easy to separate, even on achiral columns.
-
Enantiomers (e.g., 2R,4R vs. 2S,4S) require the chiral selector.
If you see 3 peaks (one broad, two sharp), you likely separated the diastereomers, but one enantiomeric pair is co-eluting.
The Fix: Orthogonality via Solvent Switching Changing the alcohol modifier changes the shape of the chiral cavity (the "lock") and the solvation of the analyte (the "key").
-
Standard Screen: Hexane : Ethanol (80:20).[1]
-
Optimization Step 1: Switch Ethanol to 2-Propanol (IPA) . IPA is bulkier and often increases resolution by slowing down mass transfer slightly and fitting differently into the amylose/cellulose helices.
-
Optimization Step 2 (The "Nuclear" Option): If using an Immobilized column (e.g., CHIRALPAK IG), add 10-20% Dichloromethane (DCM) or THF .
Issue C: "My sample crashes out in Hexane."
Diagnosis: Aminopyrans can be polar.[1][2][5][6] Injecting a polar sample dissolved in MeOH into a Hexane mobile phase causes immediate precipitation at the column head, leading to split peaks or high backpressure.
The Fix: Polar Organic Mode (POM) Skip the hexane entirely. Use 100% polar solvents.
-
Mobile Phase: 100% Acetonitrile (ACN) or MeOH/ACN mixtures + 0.1% DEA.
-
Columns: This works exceptionally well on Cellulose-based immobilized phases (e.g., CHIRALPAK IC or IG).
-
Benefit: The salt/ion-pairing interactions are often stronger in ACN than in alcohol/hexane, potentially increasing selectivity for ionizable amines [1][5].
Module 3: The Mechanistic View
Understanding why separation happens allows you to predict changes. The diagram below illustrates the "Three-Point Interaction" model required for chiral recognition of an aminopyran.
Figure 2: The 3-point interaction model. For aminopyrans, the amine (H-donor) and ether oxygen (H-acceptor) provide the chemical distinctness, while the ring shape provides the steric fit.
Module 4: Experimental Protocols
Protocol A: The "Universal" Screening Gradient
Use this when you have no idea where to start.
-
Column: CHIRALPAK IG or CHIRALPAK IC (Immobilized are most versatile).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temp often improves resolution for enantiomers).
-
Mobile Phase A: Hexane + 0.1% DEA.
-
Mobile Phase B: Ethanol + 0.1% DEA.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 50% B
-
15-20 min: 50% B
-
-
Detection: UV at 210 nm (Aminopyrans often have weak chromophores; 210 nm captures the amine/ether transitions).
Protocol B: Scale-Up to Prep
Once you have an analytical method, scaling to purify grams of material requires maximizing solubility , not just resolution.
-
Switch to POM: If your compound dissolves 100x better in Methanol than Hexane, use a POM method (MeOH/ACN/DEA) even if the resolution (
) drops from 3.0 to 1.8. The throughput gain from higher concentration injections outweighs the resolution loss. -
Stack Injections: Aminopyrans elute quickly in POM. You can "stack" injections so the next injection occurs before the previous one finishes, provided the isomers are well-separated [4].
References
-
Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. Retrieved from
-
Chromatography Online. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from
-
Phenomenex. (2020). HPLC Technical Tip: Chiral Method Development. Retrieved from
-
Sigma-Aldrich (Merck). (2013). Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs for Chiral HPLC. Retrieved from
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from
Sources
Technical Support Center: Solubility Optimization for (3R,4R)-4-aminooxan-3-ol
Ticket ID: TS-SOL-OXAN-004 Status: Open Subject: Troubleshooting solubility profiles in organic synthesis workflows Applicable Compound: (3R,4R)-4-aminooxan-3-ol (and corresponding HCl salts)[1]
Executive Summary & Diagnosis
The Core Problem: Researchers frequently encounter "oiling out," precipitation, or poor reactivity with (3R,4R)-4-aminooxan-3-ol.[1] This is rarely a defect in the material but a fundamental mismatch between the molecule's lattice energy and the solvation power of standard organic solvents.
Physicochemical Profile:
-
Polarity: High.[1] The molecule contains both a hydrogen bond donor/acceptor (-OH) and a basic amine (-NH2) on a small, oxygen-containing ring.[1]
-
LogP: ~ -0.3 (Hydrophilic).[1]
-
Commercial State: Often supplied as a Hydrochloride (HCl) salt .
-
Critical Insight: The HCl salt is an ionic lattice. It will never dissolve in Dichloromethane (DCM), Toluene, or pure Tetrahydrofuran (THF). It requires high-dielectric protic solvents (Water, Methanol) or aggressive dipolar aprotic solvents (DMSO, DMF).[1]
-
Visual Troubleshooting Logic
The following decision tree outlines the primary failure modes and their immediate corrections.
Figure 1: Decision matrix for diagnosing solubility failures based on the salt form of the starting material.
Technical Protocols
Module A: The "Salt Break" (Solving the HCl Issue)
If your reaction requires anhydrous conditions (e.g., amide coupling, reductive amination) in a non-polar solvent, you cannot use the HCl salt directly.
Option 1: In-Situ Neutralization (Recommended for Amide Couplings) Do not attempt to pre-dissolve the salt.[1]
-
Suspend the (3R,4R)-4-aminooxan-3-ol HCl salt in DCM or DMF.[1]
-
Add 1.2 - 2.0 equivalents of a non-nucleophilic organic base (DIPEA or TEA).[1]
-
Observation: The suspension will likely clear up or become a fine, reactive dispersion as the free base is liberated and enters the solution phase.
Option 2: Isolation of Free Base (Recommended for Sensitive Catalysis)
-
Dissolve the HCl salt in a minimum amount of Water (10 mL/g).
-
Add 2M NaOH until pH > 12.
-
The Trick: The free base is water-soluble and will not extract well into DCM or Ethyl Acetate.
-
Extraction Protocol: Extract 5x with n-Butanol or IPA/CHCl3 (1:3) .
-
Concentrate the organic layer to obtain the viscous oil (free base).
Module B: Solvent Compatibility Matrix
Use this table to select the correct solvent system based on your intended application.
| Application | Recommended Solvent System | Technical Rationale |
| Standard Reactions (Amide coupling, Urea formation) | DCM : MeOH (9:1) | Pure DCM is too non-polar. 10% Methanol disrupts the H-bonding network, solubilizing the amino-alcohol without interfering with most coupling reagents (HATU/EDC).[1] |
| Reductive Amination | MeOH or TFE (Trifluoroethanol) | Methanol is the gold standard. If water sensitivity is extreme, TFE provides high solvation power and activates the imine. |
| Transition Metal Catalysis (Palladium coupling) | 1,4-Dioxane or DMF | Dioxane offers a compromise between polarity and non-coordinating ability.[1] DMF is a universal solvent but hard to remove. |
| Crystallization | IPA / Heptane | Dissolve in hot Isopropanol (IPA), then slowly add Heptane as an anti-solvent to induce precipitation. |
Extraction & Purification Guide (The "Water Trap")
A common user complaint is: "My reaction worked, but I lost my product during the aqueous workup."
The Cause: (3R,4R)-4-aminooxan-3-ol is highly hydrophilic.[1] In a standard Water/EtOAc extraction, it stays in the water.
The Fix: Salting Out & Polar Extraction Follow this workflow to recover the product from an aqueous quench.
Figure 2: Extraction protocol for recovering hydrophilic amino-oxanols from aqueous mixtures.
Frequently Asked Questions (FAQ)
Q1: I am trying to protect the amine with Boc-anhydride in DCM, but the starting material is a gum at the bottom of the flask.
-
Diagnosis: You are likely using the HCl salt in pure DCM.
-
Fix: Add 1.5 eq. of Triethylamine (TEA) and 10% Methanol to the DCM. The reaction will proceed rapidly. Once Boc-protected, the molecule becomes lipophilic and will behave normally in standard organic solvents.[1]
Q2: Can I use THF for Grignard additions to the ketone precursor of this molecule?
-
Warning: This guide focuses on the amino-alcohol, but if you are synthesizing towards it: The amino group must be protected (e.g., Boc or Benzyl) before attempting Grignard chemistry.[1] The free amine/alcohol protons will quench your Grignard reagent immediately.
Q3: How do I remove DMF if I had to use it for solubility?
-
Tip: Do not wash with water (you will lose the product). Instead, dilute the DMF reaction mixture with diethyl ether (to crash out polar impurities if any) or load the DMF solution directly onto a C18 Reverse Phase column. Alternatively, use an azeotropic evaporation with Heptane on a rotovap (requires high vacuum).
Q4: The product tails significantly on TLC and Silica columns.
-
Reason: The amine interacts with the acidic silanols on the silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent. Use a mobile phase of DCM : MeOH : NH4OH (90:10:1) .
References & Grounding
-
Hansen Solubility Parameters: Abbott, S. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Explains the theoretical basis for using Chloroform/IPA mixtures for polar amines).
-
Amino Alcohol Purification: Process for the purification of an aminoalcohol. US Patent 5866719A. Link (Describes the industrial use of n-Butanol and salting-out effects for hydrophilic amino-diols).[1]
-
General Synthesis of Amino-Oxanols: Preparation of cyclic amines from amino alcohols. Organic Syntheses, 2018. Link (Provides handling context for similar polar heterocycles).
-
Isomer Specificity: PubChem Compound Summary for (3R,4R)-4-aminooxan-3-ol. Link (Verifies chemical structure and physicochemical properties).
Sources
Technical Support Center: Secondary Hydroxyl Functionalization in Aminopyrans
Topic: Troubleshooting Low Reactivity of Secondary Hydroxyl in Aminopyrans Content Type: Technical Support Center Guide
Status: Active Ticket ID: OH-SEC-REACT-001 Assigned Specialist: Senior Application Scientist
Diagnostic Phase: Identify the Bottleneck
Before altering your synthetic route, determine the specific physicochemical barrier preventing reaction at the secondary hydroxyl group. In aminopyrans (e.g., glucosamine derivatives, aminoglycosides), reactivity is rarely governed by simple nucleophilicity alone.
Diagnostic Matrix:
| Symptom | Probable Cause | Verification Step |
| No Reaction (Recovered SM) | Steric shielding (Axial position) or H-bond locking. | Check 1H NMR coupling constants ( |
| N-Acylation/Alkylation only | Competitive nucleophilicity of free amines. | Check pH or pKa of the amine. Is the amine protonated or protected? |
| Wrong Regioisomer | Activation of cis-diol vs isolated OH. | Analyze product distribution. Did the reagent attack the cis-diol partner? |
| Decomposition/Elimination | Harsh conditions (Base-mediated elimination). | Check for alkene signals in NMR (Ferrier rearrangement risk). |
Troubleshooting Modules (Q&A)
Issue 1: "My secondary hydroxyl is inert to standard acylation (Ac₂O/Pyridine)."
Root Cause: Secondary hydroxyls in aminopyrans often suffer from steric crowding (especially at C3 or C4 positions in pyranosides) and electronic deactivation via intramolecular hydrogen bonding (IMHB) with neighboring amino groups or acetal oxygens. Standard nucleophilic catalysis (DMAP) may be insufficient to overcome the energy barrier of a crowded, hydrogen-bonded equatorial or axial alcohol.
Solution: The Organotin Activation Protocol (Stannylene Acetals) Switch from base-catalysis to covalent activation using organotin reagents. Dibutyltin oxide (Bu₂SnO) reacts with cis-diols (or 1,3-diols) to form a cyclic stannylene acetal. This intermediate significantly enhances the nucleophilicity of the oxygen atoms, often reversing standard steric preferences.
-
Mechanism: The tin atom acts as a Lewis acid, coordinating the oxygen. Upon treatment with an electrophile (e.g., Benzoyl chloride), the reaction occurs regioselectively—typically at the equatorial oxygen in a cis-equatorial/axial pair, or the primary oxygen in a primary/secondary pair.
Visualizing the Solution:
Figure 1: Organotin-mediated activation pathway converting a dormant diol into a reactive stannylene acetal intermediate.
Issue 2: "I am getting N-functionalization instead of O-functionalization."
Root Cause: Amines are kinetically superior nucleophiles compared to hydroxyls. Even hindered secondary amines can outcompete secondary hydroxyls. In aminopyrans, if the amine is not masked (e.g., Azide, Cbz, Boc) or protonated, it will react first.
Solution: Transient Protection or pH Control If permanent protecting group manipulation is too costly in steps, use Chemoenzymatic approaches or pH-controlled selective acylation .
-
Strategy A (Acidic Acylation): Use TFA/Anhydride mixtures.[1] The acidic medium protonates the amine (rendering it non-nucleophilic,
) while activating the anhydride for attack by the hydroxyl group. -
Strategy B (Zinc-Mediated): Zn(OAc)₂ can coordinate to the amine and hydroxyl, sometimes directing acylation to the hydroxyl via a template effect, though this is substrate-dependent.
Issue 3: "Regioselectivity is poor between C3-OH and C4-OH."
Root Cause: In galacto- or glucopyranosides, the C3 and C4 hydroxyls often have similar electronic environments.
Solution: Boronic Acid Catalysis Organoboron catalysts (e.g., phenylboronic acid) form transient cyclic boronic esters with cis-diols (typically C3/C4 in galactose or C2/C3 in mannose). This reversible covalent bonding can:
-
Mask the cis-diol, forcing reaction at the remaining isolated hydroxyl.
-
Activate one oxygen of the diol via an "ate" complex mechanism (with quaternary ammonium salts), directing alkylation/acylation to the equatorial position.
Comparative Data: Tin vs. Boron
| Feature | Organotin (Bu₂SnO) | Organoboron (PhB(OH)₂) |
| Primary Mechanism | Nucleophilic enhancement via Sn-O bond. | Masking or "ate" complex activation. |
| Selectivity | Favors equatorial OH in cis-diols; Primary > Secondary. | Highly sensitive to cis/trans relationship; often masks cis-diols. |
| Toxicity | High (Requires careful removal). | Low (Green chemistry compatible). |
| Stoichiometry | Stoichiometric (usually). | Catalytic (10-20 mol%). |
Validated Experimental Protocols
Protocol A: Regioselective Benzoylation via Stannylene Acetal
Use this for stubborn secondary hydroxyls in the presence of other secondary hydroxyls.
Reagents:
-
Aminopyran substrate (1.0 equiv)
-
Dibutyltin oxide (Bu₂SnO) (1.1 equiv)
-
Benzoyl Chloride (BzCl) (1.1 equiv)
-
Solvents: Methanol (anhydrous), Toluene, DCM.
Step-by-Step:
-
Formation of Acetal: Suspend the aminopyran and Bu₂SnO in anhydrous Methanol. Heat to reflux for 2–4 hours until the solution becomes clear (indicates formation of the stannylene acetal).
-
Solvent Exchange: Concentrate the mixture to dryness. Co-evaporate with anhydrous Toluene (2x) to remove trace water and methanol (Critical: Residual MeOH kills the regioselectivity).
-
Reaction: Redissolve the stannylene acetal residue in anhydrous Toluene (or DCM if solubility is poor). Add 4Å molecular sieves.
-
Addition: Cool to 0°C. Add BzCl dropwise.
-
Quench: Stir for 1–2 hours. Quench with water.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ and brine. The tin byproducts can be removed by washing with 10% KF solution (forms insoluble Bu₂SnF₂).
Protocol B: Acid-Mediated Selective O-Acylation
Use this when free amines are present and must remain unreacted.
Reagents:
-
Aminoglycoside/Aminopyran (Free base)
-
TFA (Trifluoroacetic acid)
-
Acyl Anhydride (e.g., Ac₂O)
Step-by-Step:
-
Dissolution: Dissolve the substrate in neat TFA (or a TFA/DCM mixture if acid-sensitive glycosidic bonds are present—monitor carefully).
-
Addition: Add the anhydride (1.2 equiv per OH).
-
Reaction: Stir at ambient temperature. The amine is protonated (
) and protected from acylation. The hydroxyl reacts with the mixed anhydride formed in situ. -
Workup: Pour into ice water. Neutralize carefully with NaHCO₃ to precipitate the O-acylated, N-free product.
Troubleshooting Logic Flow
Figure 2: Decision matrix for selecting the appropriate functionalization strategy based on substrate features.
References
-
Organotin-Mediated Regioselective Functionalization
-
Selective Acylation of Aminoglycosides
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.[5] (2017). Chemical Science.
-
-
Boronic Acid Catalysis
- Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. (2016). Topics in Current Chemistry.
-
Acidic O-Acylation Methods
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective Organotin-Mediated Regioselective Functionalization of Unprotected Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of (3R,4R)-4-aminooxan-3-ol hydrochloride: A Comparative Approach
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of chiral intermediates is paramount. Molecules such as (3R,4R)-4-aminooxan-3-ol hydrochloride, a chiral amino alcohol built on a heterocyclic oxane scaffold, serve as critical building blocks for more complex active pharmaceutical ingredients (APIs). The absolute and relative stereochemistry, alongside purity, dictates the molecule's ultimate biological activity and safety profile. Therefore, a robust analytical strategy is not merely a quality control checkpoint but a foundational element of successful drug development.
This guide provides an in-depth exploration of the primary analytical tool for structural elucidation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, for (3R,4R)-4-aminooxan-3-ol hydrochloride. Moving beyond a simple procedural outline, we will dissect the causality behind experimental choices and data interpretation. Furthermore, we will objectively compare ¹H NMR with orthogonal analytical techniques, providing the data and protocols necessary for a comprehensive characterization strategy. This integrated approach ensures a self-validating system of analysis, which is the bedrock of scientific trustworthiness and regulatory compliance.[1][2]
Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy
¹H NMR spectroscopy remains the gold standard for the structural analysis of organic molecules in solution.[3] Its power lies in its ability to provide atom-level information about the chemical environment, connectivity, and stereochemistry of every proton in a molecule. For a stereochemically rich molecule like (3R,4R)-4-aminooxan-3-ol hydrochloride, ¹H NMR is indispensable.
Theoretical ¹H NMR Spectrum Analysis
While an experimental spectrum is the ultimate goal, a theoretical analysis based on first principles allows us to predict the expected signals and prepare for the complexities of interpretation. The structure of (3R,4R)-4-aminooxan-3-ol hydrochloride, with its defined stereocenters, suggests the oxane ring will adopt a stable chair conformation. This conformational rigidity leads to distinct signals for axial and equatorial protons.
Predicted Proton Environments and Signals:
The following table outlines the predicted ¹H NMR signals for (3R,4R)-4-aminooxan-3-ol hydrochloride, assuming a deuterated solvent like D₂O to exchange the labile -OH and -NH₃⁺ protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration | Rationale |
| H3 | ~3.8 - 4.0 | ddd | J(H3,H4) ≈ 3-4 (ax-eq), J(H3,H2ax) ≈ 9-11 (ax-ax), J(H3,H2eq) ≈ 3-4 (ax-eq) | 1H | Axial proton adjacent to hydroxyl group. Deshielded by electronegative oxygen. |
| H4 | ~3.3 - 3.5 | ddd | J(H4,H3) ≈ 3-4 (eq-ax), J(H4,H5ax) ≈ 3-4 (eq-ax), J(H4,H5eq) ≈ 2-3 (eq-eq) | 1H | Equatorial proton adjacent to the ammonium group. |
| H2eq, H6eq | ~3.9 - 4.1 | m | Complex | 2H | Equatorial protons adjacent to the ring oxygen, significantly deshielded. |
| H2ax, H6ax | ~3.5 - 3.7 | m | Complex | 2H | Axial protons adjacent to the ring oxygen. |
| H5eq | ~2.0 - 2.2 | m | Complex | 1H | Equatorial proton deshielded by proximity to C4. |
| H5ax | ~1.6 - 1.8 | m | Complex | 1H | Axial proton, typically the most shielded ring proton. |
Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.[4][5]
Experimental Protocol: High-Resolution ¹H NMR Acquisition
This protocol is designed to produce a high-quality, reproducible spectrum suitable for both qualitative and quantitative analysis.[6][7]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (3R,4R)-4-aminooxan-3-ol hydrochloride.
-
Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆ in a clean, dry 5 mm NMR tube. D₂O is often preferred for hydrochloride salts to ensure solubility and exchange labile protons, simplifying the spectrum.
-
Add 10 µL of a certified internal standard solution (e.g., 0.1% DSS in D₂O) for accurate chemical shift referencing and potential quantitative analysis (qNMR).
-
Vortex the tube gently until the sample is fully dissolved.
-
-
Instrument & Acquisition Parameters (500 MHz Spectrometer):
-
Temperature: Set the probe temperature to 298 K (25 °C) and allow it to equilibrate.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time (AQ): ≥ 3.0 seconds to ensure adequate resolution.
-
Relaxation Delay (D1): 5 seconds. For qNMR, D1 should be at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.
-
Number of Scans (NS): 16 to 64 scans, depending on sample concentration.
-
Spectral Width (SW): 12-15 ppm, centered around 5-6 ppm.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening (LB) of 0.3 Hz.
-
Perform a Fourier Transform (FT).
-
Phase the spectrum manually to achieve a flat, horizontal baseline.
-
Perform baseline correction.
-
Reference the spectrum by setting the internal standard peak (DSS) to 0.00 ppm.
-
Integrate all peaks to determine relative proton counts.
-
Data Interpretation Workflow
Sources
A Senior Application Scientist's Guide to LC-MS Fragmentation: Unraveling the Structure of (3R,4R)-4-aminooxan-3-ol
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. Understanding the fragmentation patterns of a molecule is not merely an academic exercise; it is a critical step in developing robust bioanalytical methods, identifying metabolites, and ensuring the chemical integrity of pharmaceutical candidates.
This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of (3R,4R)-4-aminooxan-3-ol , a heterocyclic amino alcohol of interest in medicinal chemistry. We will explore the causal factors driving its fragmentation, present a detailed experimental protocol for its analysis, and compare its fragmentation behavior with a closely related structural isomer to highlight the specificity of LC-MS/MS analysis. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for confident structural characterization.
The Subject of Our Investigation: (3R,4R)-4-aminooxan-3-ol
(3R,4R)-4-aminooxan-3-ol is a chiral molecule featuring a saturated six-membered oxane ring with amino and hydroxyl substituents in a specific stereochemical arrangement.[1] Its structure, presented below, suggests several potential sites for fragmentation under the energetic conditions of a tandem mass spectrometer.
Molecular Formula: C₅H₁₁NO₂[1] Molecular Weight: 117.15 g/mol
The presence of both an amino group and a hydroxyl group, along with the ether linkage within the oxane ring, dictates its fragmentation behavior. In positive-ion ESI, the molecule will readily protonate, most likely at the basic amino group, to form the precursor ion [M+H]⁺ with an m/z of 118.1.
Proposed LC-MS/MS Experimental Protocol
To obtain reproducible and informative fragmentation data, a well-designed LC-MS/MS method is essential. The following protocol is a robust starting point for the analysis of (3R,4R)-4-aminooxan-3-ol.
Liquid Chromatography
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18, 2.1 x 100 mm, 2.6 µm | Provides good retention for polar analytes and is a versatile, widely used stationary phase.[2][3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier promotes protonation of the analyte for efficient ESI in positive mode and improves peak shape.[2][4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography offering good elution strength.[2] |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A standard injection volume to avoid overloading the column.[2][3] |
Tandem Mass Spectrometry
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic amino group is readily protonated.[5][6][7] |
| Precursor Ion (m/z) | 118.1 | The protonated molecular ion [M+H]⁺. |
| Collision Gas | Argon | An inert gas commonly used for collision-induced dissociation (CID). |
| Collision Energy | Ramped (e.g., 10-40 eV) | Varying the collision energy allows for the observation of both low-energy and high-energy fragments, providing a more complete fragmentation map. |
| Scan Type | Product Ion Scan | To identify all fragment ions generated from the selected precursor. |
Predicted Fragmentation Pathway of (3R,4R)-4-aminooxan-3-ol
Based on established fragmentation mechanisms for amino alcohols and cyclic ethers, we can predict the primary fragmentation pathways for the [M+H]⁺ ion of (3R,4R)-4-aminooxan-3-ol.[5][8][9][10] The key fragmentation reactions are expected to be the loss of small neutral molecules such as water and ammonia, as well as ring cleavage.
A significant fragmentation pathway for alcohols is the neutral loss of water (H₂O), which would result in a fragment ion at m/z 100.1.[8][9][10][11] Similarly, the loss of ammonia (NH₃) from the protonated amine is a common fragmentation route, leading to a fragment at m/z 101.1. Alpha cleavage, the breaking of a carbon-carbon bond adjacent to a heteroatom, is also highly probable.[9][10] For amines, this cleavage is a dominant fragmentation mechanism.[9]
Caption: Predicted fragmentation pathways for protonated (3R,4R)-4-aminooxan-3-ol.
Comparative Analysis: (3R,4R)-4-aminooxan-3-ol vs. (3S,4R)-4-aminooxan-3-ol
To illustrate the power of LC-MS/MS in distinguishing between stereoisomers, we will compare the predicted fragmentation of (3R,4R)-4-aminooxan-3-ol with its diastereomer, (3S,4R)-4-aminooxan-3-ol. While these molecules have the same mass and will produce a precursor ion at the same m/z, the spatial arrangement of their hydroxyl and amino groups can influence the relative abundances of their fragment ions.
The rationale for this is that the stereochemistry can affect the stability of the transition states during fragmentation. For instance, a cis-relationship between a protonated amine and a hydroxyl group might facilitate the loss of water through a cyclic intermediate, making this fragmentation pathway more favorable compared to the trans-isomer. While the exact fragments may be the same, their relative intensities in the mass spectrum can serve as a fingerprint to differentiate between the two.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative LC-MS/MS analysis of stereoisomers.
Predicted Differentiating Fragmentation
| Fragment Ion (m/z) | Proposed Origin | Predicted Relative Abundance | Rationale for Difference |
| 100.1 | [M+H-H₂O]⁺ | Potentially higher for the cis-isomer | The proximity of the protonated amine and hydroxyl group in the cis-isomer may facilitate a more facile intramolecular proton transfer and subsequent water loss. |
| 101.1 | [M+H-NH₃]⁺ | Likely similar for both isomers | The loss of ammonia is a fundamental fragmentation of primary amines and may be less influenced by the adjacent stereocenter. |
| Other Fragments | Ring Cleavage Products | May show subtle differences | The stereochemistry can influence the conformational preferences of the ring, potentially leading to minor variations in the products of ring opening and subsequent fragmentation. |
Conclusion
The fragmentation pattern of a molecule in a tandem mass spectrometer is a rich source of structural information. For (3R,4R)-4-aminooxan-3-ol, we predict that the primary fragmentation pathways will involve the neutral loss of water and ammonia, as well as characteristic ring cleavage. By comparing its fragmentation pattern to that of a stereoisomer, it is possible to leverage subtle differences in fragment ion abundances to distinguish between the two. This in-depth understanding of fragmentation behavior is not only crucial for the initial identification of such compounds but also forms the bedrock for the development of sensitive and specific quantitative assays in complex biological matrices. The methodologies and predictive analyses presented in this guide serve as a robust framework for researchers tackling the structural elucidation of novel chemical entities.
References
-
Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]
-
(3R)-4-aminooxan-3-ol | C5H11NO2 | CID 154080998. PubChem. [Link]
-
GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]
-
(3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206. PubChem. [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]
-
ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Davis. [Link]
-
Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. ResearchGate. [Link]
-
Analysis of Opiates in Oral Fluids Utilizing LC-MS/MS. SCIEX. [Link]
-
Analysis of Cathinones in Plasma Using LC-MS/MS ASMS 2014 ThP598. Shimadzu. [Link]
Sources
- 1. (3R)-4-aminooxan-3-ol | C5H11NO2 | CID 154080998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.whitman.edu [people.whitman.edu]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (3R,4R)-4-aminooxan-3-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(3R,4R)-4-aminooxan-3-ol hydrochloride is a chiral heterocyclic compound with potential applications in pharmaceutical research and development.[1] As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety principles for handling analogous chemical structures.
While specific safety data for the (3R,4R) stereoisomer is not extensively available, data for the closely related (3S,4R)-4-aminooxan-3-ol hydrochloride provides critical insights into its potential hazards.[2] This guide is formulated based on the known hazards of this related compound and general best practices for handling heterocyclic amines in a laboratory setting.[3][4]
Hazard Identification and Risk Assessment
Based on data from the analogous (3S,4R) stereoisomer, (3R,4R)-4-aminooxan-3-ol hydrochloride is anticipated to be classified as an irritant.[2]
Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07: Harmful/Irritant |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07: Harmful/Irritant |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07: Harmful/Irritant |
Data derived from the (3S,4R) stereoisomer.[2][5]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation or dust formation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and eye contact.
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield should be worn over safety glasses when there is a significant risk of splashes or aerosol generation. | Protects against direct contact of the chemical with the eyes, which can cause serious irritation.[2] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for extended procedures. | Provides a barrier against skin contact, preventing irritation.[6] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A fully fastened laboratory coat. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items.[7] |
Enhanced PPE for Specific Operations
| Operation | Additional PPE | Rationale |
| Weighing and Aliquoting (especially of powder) | A properly fitted N95 respirator or higher. | Minimizes the inhalation of airborne particles that can cause respiratory irritation.[4] |
| Handling large quantities or reactions with splash potential | Chemical-resistant apron over the lab coat. | Provides an additional layer of protection against significant splashes. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for the safe handling of (3R,4R)-4-aminooxan-3-ol hydrochloride.
Caption: Operational workflow for handling (3R,4R)-4-aminooxan-3-ol hydrochloride.
Step-by-Step Handling Procedures
-
Receiving and Storage :
-
Preparation :
-
Before handling, review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Ensure that a chemical fume hood is operational and that all necessary PPE is readily available.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
-
-
Handling and Use :
-
All manipulations of the solid compound, including weighing and transfer, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]
-
Disposal Plan
Proper segregation and disposal of chemical waste are critical to environmental and personal safety.
Caption: Waste disposal workflow for (3R,4R)-4-aminooxan-3-ol hydrochloride.
Waste Disposal Procedures
-
Waste Segregation :
-
Solid Waste : All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, labeled solid waste container.
-
Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed waste container. Segregate aqueous and organic waste streams as per your institution's guidelines.
-
Empty Containers : The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
-
Container Labeling and Storage :
-
All waste containers must be clearly labeled with the chemical name and a description of the contents.
-
Store waste containers in a designated secondary containment area away from general laboratory traffic.
-
-
Final Disposal :
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with (3R,4R)-4-aminooxan-3-ol hydrochloride and maintain a safe and productive laboratory environment.
References
-
PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. (3R,4S)-4-aminooxolan-3-ol hydrochloride. National Center for Biotechnology Information. [Link]
-
UCLA Chemistry. Standard Operating Procedures. [Link]
-
In-Tele-Sol. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
University of Nebraska-Lincoln. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
In-Tele-Sol. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]
-
Appretech Scientific Limited. (3S,4R)-4-aminooxan-3-ol hydrochloride. [Link]
-
BuyersGuideChem. (3S,4R)-4-Aminooxan-3-ol hydrochloride suppliers and producers. [Link]
-
Appretech Scientific Limited. rac-(3R,4R)-4-aminooxolan-3-ol hydrochloride. [Link]
Sources
- 1. Buy (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride [smolecule.com]
- 2. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. (3S,4R)-4-aminooxan-3-ol hydrochloride CAS#: 1630815-44-9 [chemicalbook.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
